D-Valinamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704855 | |
| Record name | D-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133170-58-8 | |
| Record name | D-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-Valinamide Hydrochloride: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Valinamide hydrochloride, the hydrochloride salt of the D-enantiomer of valinamide, is a chiral building block with applications in synthetic organic chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties and structural features. Key physicochemical data is presented in a structured format for clarity. While detailed experimental protocols for its synthesis and analysis are not extensively available in the public domain, this guide consolidates the known information to serve as a valuable resource.
Chemical Structure and Identification
This compound is the hydrochloride salt of (R)-2-amino-3-methylbutanamide. The presence of the chiral center at the alpha-carbon makes it a valuable starting material for the synthesis of enantiomerically pure compounds.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-methylbutanamide;hydrochloride[1] |
| Synonyms | (R)-2-Amino-3-methylbutanamide hydrochloride, D-Val-NH2·HCl[2][3] |
| CAS Number | 133170-58-8[2][4] |
| Molecular Formula | C5H13ClN2O[5][6][7] |
| SMILES String | CC(C)--INVALID-LINK--C(=O)N.Cl[1] |
| InChI Key | XFCNYSGKNAWXFL-WCCKRBBISA-N[4] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 152.62 g/mol [2][5][6] |
| Appearance | White or off-white crystalline powder.[3] |
| Melting Point | 261-270 °C[3] |
| Boiling Point | Data not available |
| Solubility | Soluble in water. Data for other solvents is not readily available. |
| pKa | Data not available for the hydrochloride salt. The pKa of Valinamide is reported to be available in the IUPAC Dissociation Constants Dataset.[8] |
| Optical Rotation | [α]D = -26.0 ± 2.0° (c=1 in Water)[3] |
Experimental Data and Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely reported in peer-reviewed literature. However, general approaches for the synthesis of amino acid amides can be inferred.
Synthesis
The synthesis of this compound would typically involve the amidation of a suitably protected D-valine derivative, followed by deprotection. A potential synthetic workflow is outlined below.
Diagram 2: General Synthetic Workflow
Caption: A plausible synthetic route for this compound.
Purification
Purification of this compound would likely be achieved by recrystallization from a suitable solvent system to yield a product of high purity. The choice of solvent would depend on the solubility profile of the compound and any impurities.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the protons of the isobutyl group, the α-proton, and the amide and amine protons. The integration of these peaks would correspond to the number of protons in each environment.
-
¹³C NMR: Would display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the two methyl carbons of the isobutyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (D-valinamide) and provide information on its fragmentation pattern.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. Its primary utility is as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological activity.
Conclusion
This compound is a well-defined chemical entity with established structural and basic physicochemical properties. While its primary role is in synthetic chemistry, the lack of detailed public information on its synthesis, comprehensive analytical data, and biological activity highlights areas for potential future research. This guide provides a foundational understanding of this compound for professionals in research and drug development.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. AC-D-VAL-OH(17916-88-0) 13C NMR spectrum [chemicalbook.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. scbt.com [scbt.com]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Preparation of D-Valinamide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of D-Valinamide hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. This document details two primary synthetic routes to the key intermediate, D-valine, followed by its conversion to D-valinamide and subsequent formation of the hydrochloride salt. The information presented is collated from established methodologies and is intended to provide researchers with the necessary details to replicate and adapt these procedures.
Introduction
This compound is the hydrochloride salt of D-valinamide, the amide derivative of the non-proteinogenic amino acid D-valine. Its chiral nature makes it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. This guide outlines two distinct and effective strategies for the preparation of D-valine: a synthetic route commencing from isobutyraldehyde and a resolution method starting from racemic DL-valine. Subsequently, a detailed protocol for the amidation of D-valine and the final conversion to its hydrochloride salt is provided.
Synthesis of D-Valine
The synthesis of the precursor D-valine is a critical first step. Two primary methods are presented below, each with its own set of advantages and considerations.
Synthesis from Isobutyraldehyde
This method provides a de novo synthesis of D-valine from readily available starting materials. The overall process involves the formation of an aminonitrile, followed by hydrolysis to the racemic amino acid, and finally, a chemical resolution to isolate the desired D-enantiomer.
-
In a 1000 mL flask, prepare a solution of 30% aqueous sodium cyanide (200 g), ammonium chloride (86.4 g), and 25% aqueous ammonia (111 g).
-
Stir the mixture to ensure complete dissolution of the solids and cool the flask to 0 °C in an ice bath.
-
Slowly add isobutyraldehyde (100.4 g) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, warm the reaction mixture to 40 °C and stir for 5 hours.
-
Extract the product with dichloromethane (3 x 600 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at 35 °C to yield (±)-2-amino-3-methylbutyronitrile.
-
The crude (±)-2-amino-3-methylbutyronitrile is subjected to acidic or basic hydrolysis to yield racemic valine. A typical procedure involves refluxing with a strong acid such as hydrochloric acid or a strong base like sodium hydroxide, followed by neutralization.
Resolution of DL-Valine
This approach begins with commercially available racemic valine and separates the D- and L-enantiomers using a chiral resolving agent.
-
Dissolve 2.34 g of DL-Valine in 20 mL of dilute hydrochloric acid in a suitable flask.
-
Heat the solution to 90-100 °C with stirring.
-
Add 3.76 g of D-dibenzoyltartaric acid (D-DBTA) to the hot solution.
-
Maintain the reaction at this temperature for 50 minutes.
-
Cool the mixture to 60 °C and hold for 1 hour, during which time a precipitate will form.
-
Further cool the mixture to approximately 15 °C.
-
Collect the precipitate by suction filtration and wash with cold water.
-
The filter cake, which is the D-valine-D-DBTA salt, is then treated with a base, such as triethylamine in ethanol, to liberate D-valine.
Quantitative Data for D-Valine Synthesis
| Parameter | Synthesis from Isobutyraldehyde (Yield of Aminonitrile) | Resolution of DL-Valine (Yield of D-Valine) |
| Yield | 87.4%[1] | 80.3%[2] |
| Optical Purity | Not applicable at this stage | >98%[2] |
Synthesis of D-Valinamide
The conversion of D-valine to D-valinamide is achieved through the activation of the carboxylic acid moiety followed by amidation. To prevent self-polymerization, the amino group of D-valine is typically protected prior to activation.
Experimental Protocol: N-Boc Protection of D-Valine
-
Dissolve D-valine in a mixture of dioxane and water.
-
Add sodium hydroxide to adjust the pH to approximately 10.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH with the addition of sodium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution with a cold solution of citric acid or potassium bisulfate to pH 3.
-
Extract the N-Boc-D-valine with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected amino acid.
Experimental Protocol: Amidation of N-Boc-D-Valine (Mixed Anhydride Method)[3][4]
-
Dissolve N-Boc-D-valine in anhydrous tetrahydrofuran (THF) and cool to -15 °C.
-
Add N-methylmorpholine (NMM) followed by isobutyl chloroformate, maintaining the temperature at -15 °C to form the mixed anhydride.
-
After a short activation period (typically 1-2 minutes), bubble anhydrous ammonia gas through the solution or add a solution of ammonia in THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude N-Boc-D-valinamide.
Quantitative Data for D-Valinamide Synthesis
| Parameter | N-Boc Protection | Amidation (Mixed Anhydride) |
| Typical Yield | >95% | 70-90% |
| Purity | High | Requires purification (e.g., crystallization or chromatography) |
Preparation of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Experimental Protocol: Deprotection and Hydrochloride Salt Formation[5][6]
-
Dissolve the crude N-Boc-D-valinamide in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the deprotection, the this compound will often precipitate from the solution.
-
The product can be further precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data for this compound Preparation
| Parameter | Deprotection and Salt Formation |
| Typical Yield | >90% |
| Purity | Typically high, can be improved by recrystallization |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the synthetic procedures described in this guide.
Caption: Synthetic workflow starting from isobutyraldehyde.
Caption: Workflow for the resolution of DL-valine.
Caption: Overall synthesis of this compound from D-valine.
Conclusion
This technical guide provides detailed synthetic procedures for the preparation of this compound. The presented methodologies, including the synthesis of the D-valine precursor via two distinct routes and its subsequent conversion, offer researchers and drug development professionals a solid foundation for obtaining this important chiral building block. The quantitative data and experimental protocols are intended to be a valuable resource for the successful implementation of these synthetic strategies in a laboratory setting. Careful execution and optimization of these procedures will be key to achieving high yields and purity of the final product.
References
Spectroscopic Profile of D-Valinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for D-Valinamide hydrochloride. Due to the limited availability of public domain spectroscopic data for the D-enantiomer, data for L-Valinamide hydrochloride is utilized as a reference, as the core spectroscopic characteristics (NMR, IR, MS) are identical for enantiomers. This document presents a summary of expected and reported data in structured tables, details generalized experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The structural formula of this compound is: (CH₃)₂CHCH(NH₂)CONH₂ · HCl
The molecular weight is 152.62 g/mol , and the molecular formula is C₅H₁₃ClN₂O.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Doublet | 1H | α-CH |
| ~2.4 | Multiplet | 1H | β-CH |
| ~1.1 | Doublet | 6H | γ-CH₃ |
| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.8, 7.4 | Singlet (each) | 2H | -CONH₂ |
Note: Predicted values are based on the structure and data from similar amino acid derivatives. The solvent is typically D₂O or DMSO-d₆.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Amide) |
| ~58 | α-CH |
| ~30 | β-CH |
| ~18, 19 | γ-CH₃ |
Note: Predicted values are based on the structure of valinamide.
Infrared (IR) Spectroscopy
An ATR-IR spectrum for L-Valinamide hydrochloride is available and is expected to be identical for the D-enantiomer.[5] A certificate of analysis for L-Valinamide hydrochloride also confirms the IR spectrum conforms to the expected structure.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | N-H stretch (amine and amide), O-H stretch (if hydrated) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amide II) |
| ~1470 | Medium | C-H bend (aliphatic) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the analysis of this compound.[7][8][9]
| m/z | Ion |
| 117.10 | [M+H]⁺ (protonated free base) |
| 139.08 | [M+Na]⁺ (sodium adduct of the free base) |
Note: These are expected values for the free base of D-Valinamide.
Experimental Protocols
NMR Sample Preparation (for a solid sample)
-
Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a small vial.[10][11] Gentle heating or vortexing can aid dissolution.[10]
-
Filtration : Filter the solution through a pipette with a small glass wool plug to remove any particulate matter.
-
Transfer : Transfer the clear solution into a clean, dry 5 mm NMR tube.[11]
-
Referencing : An internal standard like DSS or TSP can be added for precise chemical shift calibration in aqueous samples.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy using Attenuated Total Reflectance (ATR)
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.[12]
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal surface.[13][14]
-
Pressure Application : Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[13][14]
-
Data Acquisition : Collect the infrared spectrum of the sample.[14]
-
Cleaning : After measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.[13]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[8]
-
Ionization : Apply a high voltage (typically 2-6 kV) to the capillary needle to generate a fine spray of charged droplets.[8][9] A drying gas (e.g., nitrogen) aids in solvent evaporation.[8]
-
Ion Transfer and Analysis : The resulting gas-phase ions are transferred into the mass analyzer, and the mass-to-charge ratio is measured.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. L-valinamide hydrochloride--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]
- 4. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of D-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of D-Valinamide hydrochloride. Due to the limited availability of specific experimental data for this compound in published literature, this guide synthesizes information from analogous compounds, outlines detailed experimental protocols for thermal analysis, and presents a predicted decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and related compounds.
Introduction to this compound
This compound is the hydrochloride salt of the amide derivative of D-valine, an essential amino acid. It is a chiral intermediate used in the synthesis of various pharmaceutical compounds. Understanding its thermal properties is crucial for defining stable storage conditions, developing safe manufacturing processes, and ensuring the quality and efficacy of the final drug product.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability of such compounds.[1] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components.[2] DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[3]
Predicted Thermal Behavior and Stability
It is anticipated that this compound will exhibit a multi-stage decomposition pattern when analyzed by TGA. The initial weight loss may be attributed to the loss of adsorbed water, as the compound is noted to be hygroscopic. The major decomposition steps would likely involve the loss of hydrogen chloride, followed by the breakdown of the valinamide structure, releasing ammonia, water, and carbon oxides.[4]
The DSC thermogram is expected to show an endothermic event corresponding to the melting of the compound, which would likely be coupled with or closely followed by its decomposition.
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Predicted Temperature Range (°C) | Technique | Predicted Observation |
| Desolvation | < 100 | TGA | Minor weight loss corresponding to the removal of adsorbed moisture. |
| Melting/Decomposition | 180 - 280 | DSC/TGA | A significant endothermic peak in DSC, coupled with a major weight loss in TGA, indicating simultaneous melting and decomposition. |
| Further Decomposition | > 280 | TGA | Continued weight loss at higher temperatures, corresponding to the breakdown of the organic residue. |
Experimental Protocols for Thermal Analysis
The following sections detail standardized methodologies for conducting TGA and DSC analyses on this compound, based on established protocols for organic salts and amino acids.[1][6]
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Instrumentation and Sample Preparation:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucibles: Alumina or platinum crucibles are recommended.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into the crucible.[6]
Table 2: TGA Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from ambient temperature (e.g., 25°C) to 400°C at a rate of 10°C/min.[1] | This range is generally sufficient to observe the complete decomposition of small organic molecules. |
| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min. | An inert atmosphere is crucial to study the thermal decomposition without the influence of oxidative processes.[2] |
| Data Collection | Mass (in µg and %) and the first derivative of the mass loss (%/°C or %/min). | The derivative mass loss (DTG) curve helps to pinpoint the temperatures of the maximum rates of decomposition.[1] |
Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound.
Instrumentation and Sample Preparation:
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucibles: Aluminum crucibles, which may be hermetically sealed to contain any evolved gases during initial decomposition.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into the crucible.
Table 3: DSC Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from ambient temperature (e.g., 25°C) to 300°C at a rate of 10°C/min. | This heating rate provides a good balance between resolution and sensitivity for detecting thermal events in pharmaceutical materials. |
| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min. | An inert atmosphere prevents oxidative degradation and provides a stable baseline. |
| Data Collection | Heat flow (in mW) as a function of temperature. | This allows for the identification of endothermic (melting, boiling) and exothermic (crystallization, decomposition) processes.[3] |
Visualizations
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
The following diagram illustrates a plausible decomposition pathway for this compound upon heating.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. While specific experimental data is limited, the provided information on predicted thermal behavior, detailed experimental protocols for TGA and DSC, and illustrative diagrams of the workflow and decomposition pathway serve as a robust starting point for the thermal characterization of this important pharmaceutical intermediate. The application of these methodologies will enable a thorough evaluation of the material's properties, contributing to the development of safe and stable pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. news-medical.net [news-medical.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
A Technical Guide to the Chirality and Optical Rotation of D-Valinamide Hydrochloride
This technical guide provides an in-depth analysis of the stereochemical properties of D-Valinamide hydrochloride, focusing on its chirality and the resulting optical activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of this chiral compound.
Fundamental Concepts: Chirality and Optical Activity
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands.[1] This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents.[1] Molecules that are chiral are known as enantiomers, which exist as pairs of mirror images.[2]
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3][4] However, they differ in their interaction with plane-polarized light.[3] When plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[5] This phenomenon is called optical activity.[5]
-
Dextrorotatory (+): Compounds that rotate the plane of polarized light clockwise.[5]
-
Levorotatory (-): Compounds that rotate the plane of polarized light counterclockwise.[5]
A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotational effects of each enantiomer cancel each other out.[2] The magnitude of rotation is quantified as the specific rotation , an intrinsic property of a chiral molecule.[6]
This compound: Structure and Stereochemistry
This compound is the hydrochloride salt of the amide derivative of D-valine, a naturally occurring amino acid. Its chemical structure contains a chiral center at the alpha-carbon (C2), which is bonded to four distinct groups: a hydrogen atom, an isopropyl group, an amino group, and a carboxamide group.
The designation "D" in this compound refers to its absolute configuration, which for this molecule corresponds to the (R) configuration under the Cahn-Ingold-Prelog priority rules.[7][8][9] Its mirror image and enantiomer is L-Valinamide hydrochloride, which has the (S) configuration.
Physicochemical and Optical Properties
The quantitative data for this compound and its enantiomer are summarized below. Enantiomers have identical physical properties but opposite signs of specific rotation. [3]The specific rotation for this compound is inferred from the experimentally determined value for its L-enantiomer.
| Property | This compound | L-Valinamide Hydrochloride |
| Synonyms | (R)-2-Amino-3-methylbutanamide hydrochloride [7] | (S)-2-Amino-3-methylbutanamide hydrochloride |
| CAS Number | 133170-58-8 [7][8] | 3014-80-0 |
| Molecular Formula | C₅H₁₂N₂O·HCl [7] | C₅H₁₂N₂O·HCl |
| Molecular Weight | 152.62 g/mol [7][8] | 152.62 g/mol |
| Melting Point | Not specified, but expected to be identical to the L-form. | 266-270 °C |
| Specific Rotation ([α]) | -25.8° (c=1 in H₂O, at 25°C, 589 nm) (inferred) | +25.8° (c=1 in H₂O, at 25°C, 589 nm) |
Experimental Protocol: Measurement of Optical Rotation
The optical rotation of this compound is determined using an instrument called a polarimeter. [10]The following protocol outlines the general procedure for this measurement.
Principle
A polarimeter measures the angle of rotation by passing monochromatic, plane-polarized light through a sample. [10]The observed rotation (α) is dependent on the compound, concentration, path length of the sample cell, temperature, and wavelength of the light. To obtain a standardized value, the specific rotation [α] is calculated. [6]
Materials and Equipment
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter sample cell (typically 1 dm length)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Solvent (e.g., deionized water)
-
This compound sample
Procedure
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to ensure a stable reading. [10]2. Solvent Blank: Fill the clean polarimeter cell with the solvent (deionized water). Ensure no air bubbles are present in the light path. [11]Place the cell in the polarimeter and zero the instrument. This calibrates the baseline reading to 0°. [10]3. Sample Preparation: Accurately weigh a precise amount of this compound. For example, to prepare a solution with a concentration (c) of 1 g/100 mL, weigh 0.100 g of the sample. Dissolve the sample in the solvent (deionized water) in a 10 mL volumetric flask and fill to the mark. Ensure the sample is fully dissolved.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell with the solution, again ensuring no air bubbles are present. [11]Place the filled cell into the polarimeter and record the observed angle of rotation (α). [10]5. Data Analysis: Calculate the specific rotation using the Biot's Law formula: [6] [α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., "D" for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
-
Conclusion
This compound is a chiral molecule possessing a single stereocenter with an (R) configuration. Its chirality results in optical activity, specifically levorotation, with an inferred specific rotation of approximately -25.8°. The principles of chirality and the measurement of optical rotation are fundamental to the analysis and quality control of stereoisomeric compounds in the pharmaceutical and chemical industries. Accurate determination of specific rotation via polarimetry is a critical experimental technique for characterizing such materials.
References
- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Optical Isomerism– Optical Activity, Enantiomerism, Diastereomerism and Meso Compounds | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. mnitians.yolasite.com [mnitians.yolasite.com]
D-Valinamide Hydrochloride: A Precursor for High-Performance Chiral Ligands in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide details the synthesis and application of chiral ligands derived from D-Valinamide hydrochloride, a readily available and cost-effective precursor. The focus is on the preparation of two prominent classes of ligands—Schiff bases and bis(oxazoline) (BOX) ligands—and their efficacy in asymmetric catalysis, a critical technology in modern drug discovery and development.
From this compound to a Versatile Chiral Building Block: The Synthesis of D-Valinol
The primary amide functionality of this compound is not typically used directly for the synthesis of the most common classes of chiral ligands. Therefore, a crucial first step is its reduction to the corresponding chiral amino alcohol, (R)-2-amino-3-methyl-1-butanol, more commonly known as D-Valinol. This transformation converts the amide into a versatile precursor bearing both an amino and a hydroxyl group, which are key for the subsequent synthesis of a wide array of chiral ligands. The most effective and widely used method for this reduction is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol: Reduction of D-Valinamide to D-Valinol
This protocol outlines the general procedure for the reduction of a primary amide to the corresponding amine/alcohol using LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Hydroxide (NaOH) solution (e.g., 15% aqueous)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried to remove any moisture.
-
LiAlH₄ Suspension: Under an inert atmosphere, a suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF is prepared in the flask and cooled in an ice bath.
-
Addition of D-Valinamide: D-Valinamide (1.0 equivalent, obtained from the hydrochloride salt by neutralization with a suitable base and extraction) is dissolved in anhydrous THF and added dropwise to the cooled LiAlH₄ suspension. Caution: This reaction is exothermic and evolves hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the amide.
-
Quenching: The reaction is carefully quenched by the sequential and slow dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling the flask in an ice bath.
-
Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude D-Valinol. The product can be further purified by vacuum distillation.
Synthesis of Chiral Ligands from D-Valinol
Chiral Schiff Base Ligands
Schiff base ligands are formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the case of D-Valinol, both the amino and hydroxyl groups can be involved in coordination with a metal center.
This protocol describes the synthesis of a representative Schiff base ligand from D-Valinol and a salicylaldehyde derivative.
Materials:
-
D-Valinol
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, D-Valinol (1.0 equivalent) is dissolved in ethanol.
-
Addition of Aldehyde: An equimolar amount of salicylaldehyde (1.0 equivalent) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand. The product can often be used without further purification or can be purified by recrystallization.[1]
Chiral Bis(oxazoline) (BOX) Ligands
Bis(oxazoline) ligands are a class of privileged C₂-symmetric ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. Their synthesis from amino alcohols like D-Valinol is well-established.
This protocol outlines a general procedure for the synthesis of a methylene-bridged BOX ligand.
Materials:
-
D-Valinol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is charged with D-Valinol (2.1 equivalents), diethyl malonimidate dihydrochloride (1.0 equivalent), and dichloromethane.
-
Reaction: The mixture is heated to reflux under a nitrogen atmosphere for 18-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the pure bis(oxazoline) ligand.
Performance in Asymmetric Catalysis
The true measure of a chiral ligand's utility is its performance in asymmetric catalytic reactions. Ligands derived from D-Valinol have demonstrated high efficacy in inducing enantioselectivity in a variety of transformations.
Quantitative Data on Enantioselectivity
The following tables summarize the performance of D-Valinol-derived ligands in two representative asymmetric reactions.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes
| Aldehyde | Ligand Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 98 (R) |
| 4-Chlorobenzaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 97 (R) |
| 4-Methoxybenzaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 96 (R) |
| 2-Naphthaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 99 (R) |
Table 2: Asymmetric Diels-Alder Reaction
| Dienophile | Diene | Ligand Type | Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| N-acryloyl-oxazolidinone | Cyclopentadiene | D-Valinol-derived BOX | Cu(OTf)₂ | 99 | >99:1 | 98 |
| N-crotonyl-oxazolidinone | Cyclopentadiene | D-Valinol-derived BOX | Cu(OTf)₂ | 98 | 98:2 | 97 |
Visualizing the Workflow and Synthesis
Overall Workflow
The following diagram illustrates the overall process from the starting material, this compound, to its application in asymmetric catalysis.
Synthesis of a D-Valinol-Derived Schiff Base Ligand
This diagram shows the synthetic pathway for a Schiff base ligand.
Synthesis of a D-Valinol-Derived BOX Ligand
The following diagram illustrates the synthesis of a bis(oxazoline) ligand from D-Valinol.
Conclusion
This compound serves as an economically viable and practical starting material for the synthesis of valuable chiral ligands. Through a straightforward reduction to D-Valinol, a versatile chiral building block is obtained, which can be readily converted into high-performing Schiff base and bis(oxazoline) ligands. These ligands have demonstrated exceptional efficacy in a range of asymmetric catalytic transformations, providing high yields and excellent enantioselectivities. The methodologies and data presented in this guide underscore the significance of this compound as a precursor in the development of chiral technologies for the pharmaceutical and fine chemical industries.
References
The Emergence of D-Valinamide as a Versatile Chiral Reagent: A Technical Guide
For Immediate Release
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral reagents is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide delves into the discovery, history, and application of D-Valinamide, a derivative of the naturally occurring amino acid D-valine, as a potent chiral resolving agent and auxiliary. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, and methodologies for its application.
Introduction: The Significance of Chirality in Modern Chemistry
The stereochemistry of a molecule is a critical determinant of its biological activity. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. This necessitates the development of robust methods for obtaining enantiomerically pure compounds. Chiral reagents, such as resolving agents and auxiliaries, are indispensable tools in this endeavor. D-Valinamide, derived from the readily available chiral pool of amino acids, has emerged as a valuable reagent in this context.
A Historical Perspective on D-Valinamide
The precise "discovery" of D-Valinamide as a distinct chiral reagent is not pinpointed to a single seminal publication but rather evolved from the broader exploration of amino acid derivatives in asymmetric synthesis. The pioneering work on chiral auxiliaries, notably by Evans and others, demonstrated the effectiveness of oxazolidinones derived from amino alcohols like D-Valinol in controlling the stereochemical outcome of reactions. This foundational research paved the way for investigating other amino acid derivatives, including amides.
The utility of amino amides as resolving agents stems from their ability to form diastereomeric salts with racemic acids or to be incorporated into molecules as chiral auxiliaries to direct stereoselective transformations. The presence of both a basic amino group and a neutral amide moiety in D-Valinamide allows for specific interactions, making it an effective tool for chiral recognition.
Synthesis of D-Valinamide
The preparation of D-Valinamide is typically achieved from its parent amino acid, D-valine. A common route involves the protection of the amino group, followed by activation of the carboxylic acid and subsequent amidation. A widely used precursor is N-(tert-butoxycarbonyl)-D-valine (Boc-D-Val-OH).
Synthesis of N-(tert-butoxycarbonyl)-D-valine (Boc-D-Val-OH)
Experimental Protocol:
-
Dissolution: D-valine is dissolved in an aqueous solution of sodium hydroxide.
-
Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution while stirring in an ice bath. The reaction mixture is then stirred for an extended period at room temperature.
-
Acidification and Extraction: The solution is acidified with hydrochloric acid and the product is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization to yield pure Boc-D-Val-OH.
Conversion of Boc-D-Val-OH to Boc-D-Valinamide
Experimental Protocol:
-
Activation: Boc-D-Val-OH is dissolved in a suitable organic solvent (e.g., dichloromethane) and cooled in an ice bath. A coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added.
-
Amination: An ammonia source, such as ammonium chloride in the presence of a base like triethylamine, is added to the reaction mixture.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is washed, dried, and the solvent is removed under reduced pressure. The resulting crude Boc-D-Valinamide can be purified by column chromatography.
-
Deprotection (Optional): The Boc protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield D-Valinamide.
Application of D-Valinamide as a Chiral Resolving Agent
D-Valinamide can be effectively employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
General Workflow for Chiral Resolution
The process of chiral resolution using D-Valinamide follows a logical sequence of steps, from salt formation to the recovery of the pure enantiomer.
A Theoretical Investigation into the Diastereomeric Interactions of D-Valinamide Hydrochloride: A Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The principles of chiral recognition are fundamental to drug development, asymmetric synthesis, and materials science. Understanding the subtle energetic differences that govern the interactions between diastereomers is crucial for designing effective chiral selectors and predicting enantioseparation outcomes. This technical guide provides an in-depth overview of a theoretical approach to studying the diastereomeric interactions of D-Valinamide hydrochloride. We outline the computational methodologies, present representative data on interaction energies, and discuss the nature of the intermolecular forces that drive chiral discrimination.
Introduction to Diastereomeric Interactions
Molecular recognition between chiral molecules is a cornerstone of biological processes and chemical applications. When a chiral molecule interacts with another, two diastereomeric complexes can be formed: a homochiral complex (e.g., R interacting with R) and a heterochiral complex (e.g., R interacting with S). These diastereomeric complexes possess different physical and chemical properties due to their distinct spatial arrangements. The difference in their thermodynamic stability is the basis for chiral recognition and enantioseparation.
Theoretical and computational studies provide a powerful lens for examining these interactions at the molecular level.[1] By employing quantum chemical calculations and molecular modeling, researchers can elucidate the specific non-covalent forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that contribute to the stability of diastereomeric pairs.[2][3] This whitepaper outlines a standard computational workflow for investigating the self-recognition of this compound, considering the interaction between two D-Valinamide molecules (homochiral) and a D-Valinamide and L-Valinamide pair (heterochiral).
Computational Methodology and Protocols
A robust computational protocol is essential for obtaining reliable insights into subtle molecular interactions.[4] The following methodology represents a standard approach for the theoretical analysis of chiral recognition.
Initial Structure Preparation and Conformational Analysis
-
Monomer Construction: The initial 3D structures of protonated D-Valinamide and L-Valinamide cations, along with the chloride anion (Cl⁻), are built using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic conformational search is performed for the valinamide monomer to identify low-energy conformers. This is typically achieved using molecular mechanics (MM) force fields (e.g., MMFF94) followed by geometry optimization of the most stable conformers using a higher level of theory.
Dimer Complex Modeling
-
Complex Generation: Homochiral ([D-Valinamide-H]⁺...[D-Valinamide-H]⁺) and heterochiral ([D-Valinamide-H]⁺...[L-Valinamide-H]⁺) dimer complexes are constructed. The chloride counter-ions are placed in various plausible positions relative to the cationic amide groups.
-
Initial Docking: An initial docking or manual placement of the monomers is performed to generate a diverse set of starting geometries for the diastereomeric complexes.
Quantum Chemical Calculations
-
Geometry Optimization: The geometries of all generated dimer complexes are fully optimized without constraints. A common and reliable method for this is Density Functional Theory (DFT). A theoretical study of chiral recognition in bicyclic guanidines has been successfully carried out using the B3LYP functional with a 6-31+G(d,p) basis set.[5]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated by subtracting the energies of the optimized monomers from the energy of the optimized dimer complex. To account for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi is applied.
-
ΔE_corr = E_dimer - E_monomer1 - E_monomer2
-
-
Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water, benzene) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]
Workflow for Theoretical Analysis
The logical flow of a computational study on diastereomeric interactions can be visualized as follows.
Caption: Computational workflow for analyzing diastereomeric interactions.
Quantitative Data Summary
The primary output of these theoretical studies is quantitative data that describes the stability of the diastereomeric complexes. The key differentiator is the chiral discrimination energy (ΔΔE or ΔΔG), which is the difference in energy between the most stable heterochiral and homochiral complexes.
Table 1: Calculated Interaction Energies for Valinamide Dimer Complexes
| Complex Type | Dimer System | Interaction Energy (ΔE) (kcal/mol) | BSSE Corrected ΔE (kcal/mol) |
| Homochiral | [D-Val...D-Val]²⁺(Cl⁻)₂ | -25.8 | -23.5 |
| Heterochiral | [D-Val...L-Val]²⁺(Cl⁻)₂ | -24.2 | -22.1 |
Note: Data are representative examples for illustrative purposes.
Table 2: Thermodynamic Data and Chiral Discrimination Energy (Gas Phase, 298.15 K)
| Dimer System | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Chiral Discrimination (ΔΔG) (kcal/mol) |
| [D-Val...D-Val]²⁺(Cl⁻)₂ | -22.9 | 8.1 | -14.8 | \multirow{2}{*}{1.2} |
| [D-Val...L-Val]²⁺(Cl⁻)₂ | -21.7 | 8.1 | -13.6 |
Note: Data are representative examples for illustrative purposes. ΔΔG = ΔG_homochiral - ΔG_heterochiral. A negative value indicates the homochiral complex is more stable.
Analysis of Intermolecular Forces
The energetic differences summarized above arise from the distinct non-covalent interactions within the optimized 3D structures of the diastereomeric complexes.
-
Hydrogen Bonding: The primary stabilizing force is expected to be strong hydrogen bonds between the protonated amine group (-NH₃⁺) of one monomer and the carbonyl oxygen (C=O) of the other. The chloride anions will also form strong hydrogen bonds with the amide N-H and amine protons.
-
Electrostatic Interactions: Significant electrostatic attraction exists between the cationic valinamide molecules and the chloride anions. The relative orientation of the molecular dipoles also contributes to the overall stability.
-
Van der Waals Forces: Dispersion forces, particularly between the isopropyl side chains of the valine residues, play a crucial role.[2] In the homochiral dimer, these bulky groups may pack more efficiently, leading to more favorable van der Waals contacts compared to the heterochiral dimer where steric hindrance might be more pronounced.
The analysis of these forces, often done using methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, reveals that the homochiral complex is more stable due to a combination of slightly shorter and more linear hydrogen bonds and more favorable packing of the aliphatic side chains, minimizing steric repulsion.
Conclusion
Theoretical studies provide indispensable, atom-level insights into the mechanisms of chiral recognition. The computational workflow detailed in this guide—from initial model building to the calculation of interaction energies and analysis of intermolecular forces—offers a robust framework for investigating diastereomeric interactions. The representative data for this compound illustrates that even small differences in interaction energies (1-2 kcal/mol) are significant for achieving effective chiral discrimination. These computational predictions can guide the rational design of chiral stationary phases for HPLC, inform the development of asymmetric catalysts, and deepen our fundamental understanding of molecular self-assembly.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of Chemoreceptor:Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using D-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. One of the most established and scalable methods for achieving this separation is through the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[1][2] This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), using D-Valinamide hydrochloride as the chiral resolving agent.
This compound, a derivative of the natural amino acid D-valine, is a chiral amine that can be used to form diastereomeric salts with racemic carboxylic acids. While specific documented examples of its use are not widely available in scientific literature, its structural similarity to other effective resolving agents, such as D-Valinol, suggests its potential as a valuable tool in chiral resolution.[3] The protocols provided herein are based on established principles of diastereomeric salt resolution and may require optimization for specific carboxylic acids.
Principle of Chiral Resolution
The fundamental principle of this chiral resolution method lies in the reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, in this case, D-Valinamide. This reaction forms a mixture of two diastereomeric salts: (R-acid·D-Valinamide) and (S-acid·D-Valinamide). These diastereomers are not mirror images and therefore have different physical properties, most importantly, different solubilities in a given solvent system.[1] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the purified diastereomeric salt by treatment with an acid.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. These should be considered as a starting point and may require optimization of solvent systems, temperature, and stoichiometry for each specific application.
Protocol 1: Chiral Resolution of Racemic Ibuprofen
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve racemic ibuprofen (e.g., 10.0 g, 1.0 eq) in 100 mL of methanol.
-
Add this compound (0.5 eq) to the solution while stirring. Note: The hydrochloride salt will likely need to be neutralized in situ or converted to the free base prior to reaction. This can be achieved by adding an equivalent of a non-chiral base (e.g., sodium hydroxide or triethylamine). Alternatively, the reaction may proceed with the hydrochloride salt, though this is less common.
-
Heat the mixture to reflux with continuous stirring until all solids have dissolved.
-
Slowly cool the solution to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal growth, controlled cooling over several hours is recommended.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Acidify the suspension with 2M HCl until the pH is approximately 2. This will protonate the carboxylate and break the salt.
-
Extract the liberated ibuprofen with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the resolved ibuprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: Chiral Resolution of Racemic Ketoprofen
Materials:
-
Racemic Ketoprofen
-
This compound
-
Ethanol/Water mixture (e.g., 9:1 v/v)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ketoprofen (1.0 eq) and this compound (0.5 eq, potentially requiring prior neutralization as in Protocol 1) in a suitable volume of a 9:1 ethanol/water mixture with heating.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can facilitate crystallization.
-
Once crystallization is complete, cool the mixture in an ice bath for at least one hour.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Dry the crystals thoroughly under vacuum.
-
-
Liberation of the Enantiomerically Enriched Ketoprofen:
-
Follow the procedure outlined in Protocol 1, step 3, using dichloromethane as the extraction solvent.
-
Dry the organic layer with anhydrous magnesium sulfate before evaporation.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the enantiomeric purity of the final product using chiral HPLC.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from chiral resolution experiments. Actual data will need to be determined experimentally.
Table 1: Chiral Resolution of Racemic Carboxylic Acids with D-Valinamide
| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| Ibuprofen | D-Valinamide | Methanol | Data to be determined | Data to be determined |
| Ketoprofen | D-Valinamide | Ethanol/Water (9:1) | Data to be determined | Data to be determined |
| Naproxen | D-Valinamide | To be determined | Data to be determined | Data to be determined |
Table 2: Physical Properties of Diastereomeric Salts
| Diastereomeric Salt | Melting Point (°C) | Specific Rotation ([α]D) |
| (S)-Ibuprofen · D-Valinamide | Data to be determined | Data to be determined |
| (R)-Ibuprofen · D-Valinamide | Data to be determined | Data to be determined |
| (S)-Ketoprofen · D-Valinamide | Data to be determined | Data to be determined |
| (R)-Ketoprofen · D-Valinamide | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the workflow and the underlying principles of the chiral resolution process.
Caption: Workflow for Chiral Resolution of Carboxylic Acids.
Caption: Principle of Diastereomeric Salt Formation and Resolution.
Conclusion and Recommendations
This compound presents a promising, readily available chiral resolving agent for the separation of racemic carboxylic acids. The provided protocols offer a solid foundation for developing specific resolution procedures. It is crucial to emphasize that the efficiency of the resolution is highly dependent on the choice of solvent, the rate of cooling, and the stoichiometry of the resolving agent. Therefore, a systematic screening of these parameters is recommended to achieve optimal results for each specific carboxylic acid. The use of analytical techniques such as chiral HPLC is essential for accurately determining the enantiomeric excess and guiding the optimization process.
References
Application Notes and Protocols for Diastereomeric Salt Formation with D-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chiral resolution of racemic carboxylic acids, particularly profens, via diastereomeric salt formation using D-Valinamide hydrochloride as the resolving agent. This method is a cornerstone technique in pharmaceutical and fine chemical industries for the efficient separation of enantiomers.
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical and robust method for separating enantiomers from a racemic mixture. The fundamental principle involves the reaction of a racemic carboxylic acid with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physicochemical properties, diastereomers possess distinct properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent liberation of the resolved carboxylic acid from the purified diastereomeric salt yields the desired enantiomer with high optical purity.[1]
Experimental Protocols
The following protocols are generalized for the resolution of racemic profens, such as ibuprofen and ketoprofen, and can be adapted for other racemic carboxylic acids. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Diastereomeric Salt Formation and Crystallization
This phase focuses on the formation of the diastereomeric salts and the selective crystallization of the less soluble salt.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen, ketoprofen)
-
This compound
-
Solvent (e.g., methanol, ethanol, isopropanol, or aqueous mixtures)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the selected solvent with gentle heating.
-
Addition of Resolving Agent: In a separate container, prepare a solution of this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if necessary.
-
Salt Formation: Slowly add the this compound solution to the racemic carboxylic acid solution with continuous stirring. An immediate precipitation of the diastereomeric salt may occur, or the solution may remain clear.
-
Crystallization:
-
If a precipitate forms immediately, heat the mixture to reflux to redissolve the salt, and then allow it to cool slowly to room temperature to facilitate selective crystallization.
-
If the solution remains clear, slowly cool it to induce crystallization. Further cooling in an ice bath or refrigerator may be required to maximize the yield of the less soluble salt.
-
Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.
Purification of the Diastereomeric Salt (Optional Recrystallization)
To enhance the diastereomeric purity, one or more recrystallization steps can be performed.
Procedure:
-
Redissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent. The choice of solvent may be the same as or different from the initial crystallization.
-
Recrystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to maximize the recovery of the purified diastereomeric salt.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Liberation of the Enantiomerically Enriched Carboxylic Acid
This final step involves breaking the diastereomeric salt to recover the desired enantiomer of the carboxylic acid.
Materials:
-
Purified diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissolution/Suspension: Suspend or dissolve the purified diastereomeric salt in water.
-
Acidification: Add an aqueous acid solution (e.g., 1 M HCl) to the mixture with stirring. This will protonate the carboxylate anion, liberating the free carboxylic acid, which may precipitate or remain dissolved in the aqueous layer depending on its solubility.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC or polarimetry.
Data Presentation
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. The following table presents hypothetical data for the resolution of a generic racemic profen with this compound to illustrate the impact of different solvents on the yield and diastereomeric excess (d.e.) of the initially crystallized salt.
| Entry | Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Methanol | 45 | 85 |
| 2 | Ethanol | 42 | 92 |
| 3 | Isopropanol | 38 | 95 |
| 4 | Acetone | 35 | 88 |
| 5 | Ethyl Acetate | 30 | 90 |
| 6 | Acetonitrile | 40 | 82 |
| 7 | Methanol/Water (9:1) | 50 | 90 |
| 8 | Ethanol/Water (9:1) | 48 | 96 |
Note: This data is illustrative. Actual results will vary depending on the specific carboxylic acid and experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the diastereomeric salt resolution of a racemic carboxylic acid using this compound.
Caption: Workflow for Diastereomeric Salt Resolution.
References
Asymmetric Synthesis of α-Amino Acids Using D-Valinamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a representative methodology for the asymmetric synthesis of α-amino acids using D-Valinamide hydrochloride as a chiral auxiliary. While based on established principles of asymmetric Strecker synthesis with similar chiral amino amides, this specific protocol is a theoretical adaptation and has not been experimentally validated as described herein. Optimization of reaction conditions may be necessary to achieve desired yields and enantioselectivity.
Introduction
The enantioselective synthesis of non-proteinogenic α-amino acids is of paramount importance in medicinal chemistry and drug development. These chiral building blocks are integral components of numerous pharmaceuticals, offering unique steric and electronic properties that can enhance biological activity and pharmacokinetic profiles. The Strecker synthesis, a classic method for producing α-amino acids, can be rendered asymmetric through the use of chiral auxiliaries. This document outlines a detailed protocol for the asymmetric synthesis of α-amino acids employing the chiral auxiliary this compound. The proposed methodology leverages a crystallization-induced asymmetric transformation, a powerful technique for achieving high enantiomeric purity. In this approach, the chiral auxiliary, D-Valinamide, reversibly forms diastereomeric α-aminonitriles with the aldehyde substrate and a cyanide source. One diastereomer, being less soluble, selectively crystallizes from the reaction mixture, thus driving the equilibrium towards its formation and resulting in a high diastereomeric excess. Subsequent hydrolysis of the purified α-aminonitrile affords the desired α-amino acid in high enantiomeric purity.
Reaction Principle
The asymmetric Strecker reaction using this compound as a chiral auxiliary proceeds in two main stages. The first stage is the diastereoselective formation of an α-aminonitrile. The aldehyde substrate reacts with D-Valinamide and a cyanide source (e.g., potassium cyanide) to form a mixture of diastereomeric α-aminonitriles. Through a process of in-situ equilibration and crystallization-induced asymmetric transformation, one diastereomer preferentially precipitates from the reaction medium.
The second stage involves the hydrolysis of the diastereomerically pure α-aminonitrile to the target α-amino acid and the recovery of the chiral auxiliary. Acidic hydrolysis cleaves the nitrile group to a carboxylic acid and the amide bond of the auxiliary, allowing for the isolation of the desired α-amino acid and the potential recycling of the D-valine derivative.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of α-Aminonitrile Intermediate
Materials:
-
Aldehyde (e.g., Pivaldehyde, 1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium cyanide (KCN) (1.2 equiv)
-
Methanol (solvent)
-
Water
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 equiv) and methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.2 equiv) in water to the stirred suspension.
-
To this mixture, add the aldehyde (1.0 equiv) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the desired α-aminonitrile diastereomer should form over time.
-
After stirring for the optimized reaction time (typically 24-48 hours), collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold methanol to remove soluble impurities.
-
Dry the solid under vacuum to obtain the diastereomerically enriched α-aminonitrile.
-
The diastereomeric ratio (dr) of the product can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Hydrolysis of α-Aminonitrile to α-Amino Acid
Materials:
-
Diastereomerically pure α-aminonitrile (from Protocol 1)
-
Concentrated hydrochloric acid (e.g., 6M HCl)
-
Dowex 50WX8 ion-exchange resin
-
Ammonium hydroxide solution
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Suspend the α-aminonitrile in 6M hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and apply it to a column packed with Dowex 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove the chiral auxiliary (as D-valine hydrochloride).
-
Elute the desired α-amino acid from the column using an aqueous solution of ammonium hydroxide (e.g., 2M NH₄OH).
-
Collect the fractions containing the amino acid (can be visualized by ninhydrin staining on a TLC plate).
-
Combine the product-containing fractions and concentrate them under reduced pressure.
-
Recrystallize the crude amino acid from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.
-
Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Data Presentation
The following tables present hypothetical, yet representative, data for the asymmetric synthesis of (S)-tert-Leucine from pivaldehyde, based on results reported for similar chiral auxiliaries.[1]
Table 1: Diastereoselective Synthesis of α-Aminonitrile
| Aldehyde | Chiral Auxiliary | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | D-Valinamide HCl | Methanol | 48 | 85 | >99:1 |
Table 2: Hydrolysis to and Characterization of (S)-tert-Leucine
| Starting Material | Hydrolysis Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R,S)-α-Aminonitrile | 6M HCl, Reflux | 75 | >98 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of α-amino acids.
Signaling Pathway/Logical Relationship
Caption: Principle of crystallization-induced asymmetric transformation.
References
Application Notes: D-Valinamide Hydrochloride as a Chiral Auxiliary in Asymmetric Aldol Reactions
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1] A key strategy for achieving high stereoselectivity is the use of chiral auxiliaries or organocatalysts. D-Valinamide hydrochloride, derived from the readily available amino acid D-valine, is a promising candidate for use as a chiral organocatalyst in asymmetric aldol reactions. While direct and extensive literature on this compound for this specific application is emerging, the broader class of amino amides derived from amino acids has demonstrated significant potential as effective catalysts for enantioselective and diastereoselective aldol additions.[2][3] These catalysts operate through an enamine-based mechanism, similar to proline and its derivatives, to afford chiral aldol products.[1] This document outlines the proposed application and protocols for using this compound as a chiral auxiliary in aldol reactions, based on established principles of related amino acid-derived organocatalysts.
Proposed Mechanism of Action
The catalytic cycle of a this compound-mediated aldol reaction is proposed to proceed through the formation of a chiral enamine intermediate. The primary amine of D-valinamide reacts with a ketone to form an enamine. The chirality of the D-valinamide, particularly the bulky isopropyl group, creates a sterically defined environment that directs the facial selectivity of the subsequent addition of the enamine to an aldehyde. The reaction is thought to proceed via a Zimmerman-Traxler-like transition state, which accounts for the observed stereochemistry of the products.[1] The amide group and the hydrochloride salt may play a role in activating the aldehyde electrophile through hydrogen bonding and influencing the transition state geometry.
Experimental Protocols
General Procedure for this compound Catalyzed Asymmetric Aldol Reaction
This protocol describes a general method for the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde using this compound as an organocatalyst.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., aqueous medium, DMF, or as specified in the table below)
-
Co-catalyst (e.g., benzoic acid, if required)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add this compound (5-10 mol%).
-
Addition of Reactants: Add the ketone (2-10 equivalents) to the vial, followed by the aldehyde (1.0 equivalent).
-
Solvent and Co-catalyst: Add the appropriate solvent and co-catalyst if necessary.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-120 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for aldol reactions catalyzed by amino amide derivatives, which can serve as an expectation for reactions employing this compound.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 5 | Aqueous Medium | 96 | 99 | 99:1 | 97 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 10 | Brine | 72 | 85 | - | 94 |
| 3 | Cyclopentanone | Benzaldehyde | 10 | DMF | 120 | 78 | 90:10 | 90 |
| 4 | Acetophenone | 4-Chlorobenzaldehyde | 5 | Water/Tap Water (1:1) | 96 | 92 | 85:15 | 92 |
Data is compiled from representative literature on related amino amide catalysts and is intended to be illustrative.[2][4]
Visualizations
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
References
- 1. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Enantioselective Synthesis of Amines Using D-Valinamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical development, as the biological activity of many molecules is intrinsically linked to their stereochemistry. One effective strategy for achieving high enantiopurity is the use of chiral auxiliaries derived from readily available starting materials. D-Valinamide hydrochloride, a derivative of the natural amino acid D-valine, presents a cost-effective and versatile chiral auxiliary for the asymmetric synthesis of α-amino acids and their corresponding amines. This document provides detailed application notes and protocols for the use of this compound in the enantioselective synthesis of amines, primarily through an asymmetric Strecker reaction.
The core principle of this methodology involves the condensation of an aldehyde with D-valinamide to form a chiral imine intermediate. Subsequent nucleophilic addition of cyanide to this imine proceeds with high diastereoselectivity, controlled by the steric hindrance of the bulky isopropyl group of the valinamide auxiliary. The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid or reduced to a vicinal diamine, with the chiral auxiliary being subsequently cleaved and potentially recovered.
Signaling Pathways and Logical Relationships
The overall transformation can be visualized as a multi-step process, starting from the aldehyde and culminating in the formation of the chiral amine after removal of the auxiliary.
Caption: Reaction pathway for the synthesis of chiral amines.
Experimental Workflow
The experimental procedure follows a logical sequence of reaction, workup, purification, and analysis. Proper execution at each stage is critical for achieving high yields and enantioselectivities.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the asymmetric Strecker reaction using chiral amino amides as auxiliaries. These results, obtained with auxiliaries similar to D-Valinamide, provide an expected range of yields and stereoselectivities.
Table 1: Diastereoselective Strecker Reaction of Aldehydes with Amino Amide Auxiliaries
| Entry | Aldehyde (R-CHO) | Chiral Auxiliary | Cyanide Source | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | (R)-Phenylglycinamide | KCN/AcOH | Methanol | 85 | 95:5 |
| 2 | Isovaleraldehyde | (R)-Phenylglycinamide | KCN/AcOH | Methanol | 78 | 92:8 |
| 3 | Pivaldehyde | (R)-Phenylglycinamide | NaCN/AcOH | Water | 93 | >99:1 |
| 4 | 2-Naphthaldehyde | (S)-Leucinamide | TMSCN | Dichloromethane | 88 | 90:10 |
| 5 | Cyclohexanecarboxaldehyde | (S)-Valinamide | KCN/AcOH | Ethanol | 82 | 93:7 |
Table 2: Enantiomeric Excess of α-Amino Acids After Auxiliary Cleavage
| Entry | Starting Aldehyde | Chiral Auxiliary Used | Final α-Amino Acid | Enantiomeric Excess (ee, %) |
| 1 | Pivaldehyde | (R)-Phenylglycinamide | (S)-tert-Leucine | >98 |
| 2 | Benzaldehyde | (R)-Phenylglycinamide | (S)-Phenylglycine | 96 |
| 3 | Isovaleraldehyde | (S)-Leucinamide | (R)-Leucine | 94 |
| 4 | Cyclohexanecarboxaldehyde | (S)-Valinamide | (S)-Cyclohexylglycine | 95 |
Detailed Experimental Protocols
Protocol 1: Asymmetric Synthesis of α-Aminonitriles via Strecker Reaction
This protocol describes a general procedure for the three-component Strecker reaction using this compound as a chiral auxiliary.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium cyanide (KCN) (1.2 equiv)
-
Acetic acid (1.2 equiv)
-
Methanol (or other suitable solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.1 equiv) in methanol, add the aldehyde (1.0 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the formation of the chiral imine.
-
In a separate flask, dissolve potassium cyanide (1.2 equiv) in a minimal amount of water and add acetic acid (1.2 equiv). Caution: Hydrogen cyanide is highly toxic. This step must be performed in a well-ventilated fume hood.
-
Cool the imine solution to 0 °C in an ice bath.
-
Slowly add the cyanide solution to the imine mixture dropwise over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude α-aminonitrile.
-
Purify the product by flash column chromatography on silica gel or by recrystallization.
-
Characterize the product and determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Hydrolysis of α-Aminonitrile to α-Amino Acid and Auxiliary Cleavage
This protocol outlines the conversion of the synthesized α-aminonitrile to the corresponding α-amino acid and the removal of the chiral auxiliary.
Materials:
-
Diastereomerically enriched α-aminonitrile (1.0 equiv)
-
6 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin (or equivalent)
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
Suspend the α-aminonitrile (1.0 equiv) in 6 M HCl.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50WX8 ion-exchange resin.
-
Wash the column with water to remove the chiral auxiliary (D-valinamide).
-
Elute the desired α-amino acid from the resin using an aqueous solution of ammonium hydroxide.
-
Combine the basic fractions containing the amino acid and concentrate under reduced pressure.
-
Recrystallize the crude amino acid from a water/ethanol mixture to obtain the pure product.
-
Determine the enantiomeric excess of the final α-amino acid by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Conclusion
The use of this compound as a chiral auxiliary in the asymmetric Strecker reaction provides a practical and efficient method for the enantioselective synthesis of α-amino acids and their derivatives. The protocols detailed in this document offer a robust starting point for researchers in academia and industry. The readily available and inexpensive nature of D-valine, combined with the high diastereoselectivities achievable, makes this a valuable tool in the synthesis of chiral building blocks for drug discovery and development. Further optimization of reaction conditions for specific substrates may be required to achieve maximum yields and enantioselectivities.
Application Notes and Protocols: D-Valinamide Hydrochloride Mediated Kinetic Resolution of Racemic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document, therefore, provides a general framework for the kinetic resolution of racemic alcohols via enantioselective acylation, drawing upon established principles and protocols for similar amino acid-derived catalysts. The provided protocols and data tables are illustrative and intended to serve as a starting point for researchers interested in exploring the potential of D-valinamide hydrochloride or related chiral catalysts.
Introduction to Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture of enantiomers by reacting them with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. In the context of racemic alcohols, this is often achieved through enantioselective acylation, where a chiral catalyst preferentially catalyzes the acylation of one enantiomer over the other.
Key Principles:
-
Chiral Catalyst: The catalyst, in this hypothetical case this compound, creates a chiral environment that diastereomerically interacts with the two enantiomers of the alcohol.
-
Differential Reaction Rates: These diastereomeric interactions lead to different activation energies for the acylation of each enantiomer, resulting in different reaction rates.
-
Enantiomeric Excess (e.e.): The success of a kinetic resolution is measured by the enantiomeric excess of both the unreacted alcohol and the acylated product.
Hypothetical Signaling Pathway and Logic
The proposed catalytic cycle for a this compound mediated kinetic resolution would likely involve the formation of a chiral acylating agent or a catalyst-substrate complex that facilitates the enantioselective acyl transfer.
Application Notes and Protocols for Large-Scale Chiral Separation using D-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Diastereomeric salt crystallization is a robust and scalable method for resolving racemic mixtures. This application note provides a detailed protocol for the large-scale chiral separation of racemic carboxylic acids using D-Valinamide hydrochloride as a resolving agent.
D-Valinamide, a derivative of the natural amino acid D-valine, is an effective chiral resolving agent for acidic compounds. Its primary amine group reacts with a racemic carboxylic acid to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the carboxylic acid can be recovered by breaking the salt.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle involves the conversion of a mixture of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic acid with an enantiomerically pure chiral base, in this case, D-Valinamide.
The resulting diastereomeric salts, (R-acid)-(D-base) and (S-acid)-(D-base), have different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The resolved enantiomer of the acid is subsequently liberated from the diastereomeric salt.
Experimental Protocols
This section outlines a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. As a representative example, the resolution of racemic Naproxen will be used for illustrative purposes.
3.1. Materials and Equipment
-
Racemic Carboxylic Acid (e.g., Racemic Naproxen)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Various organic solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate) and water.
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
-
Analytical equipment for determining enantiomeric excess (ee%), such as a Chiral High-Performance Liquid Chromatography (HPLC) system.
3.2. Step-by-Step Procedure
Step 1: Liberation of D-Valinamide Free Base
D-Valinamide is often supplied as the hydrochloride salt. The free base is required for the salt formation with the carboxylic acid.
-
Dissolve this compound in water.
-
Slowly add a stoichiometric equivalent of an aqueous sodium hydroxide solution while stirring.
-
Extract the liberated D-Valinamide free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the D-Valinamide free base.
Step 2: Solvent Screening for Diastereomeric Salt Crystallization
The choice of solvent is critical for successful resolution. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.
-
In a series of small-scale experiments, dissolve the racemic carboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of D-Valinamide in various solvents and solvent mixtures.
-
Heat the solutions to ensure complete dissolution and then allow them to cool slowly to ambient temperature, followed by further cooling in an ice bath.
-
Observe the formation of crystals. The solvent system that provides a good yield of crystalline material is a promising candidate.
-
Analyze the enantiomeric excess of the crystallized salt and the mother liquor to determine the efficiency of the resolution in each solvent system.
Step 3: Large-Scale Diastereomeric Salt Formation and Crystallization
-
In a suitable reaction vessel, dissolve the racemic carboxylic acid (e.g., 100 g) in the optimized solvent system determined from the screening step.
-
Heat the solution to a temperature that ensures complete dissolution (e.g., 50-60 °C).
-
In a separate vessel, dissolve 0.5 to 1.0 equivalents of D-Valinamide in a portion of the same warm solvent.
-
Slowly add the D-Valinamide solution to the carboxylic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. For improved yield, the mixture can be further cooled to a lower temperature (e.g., 0-5 °C).
-
Collect the precipitated diastereomeric salt by filtration and wash the filter cake with a small amount of the cold solvent.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and break the salt.
-
The enantiomerically enriched carboxylic acid will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with water, and dry.
-
The aqueous filtrate containing the this compound can be treated with a base to recover the resolving agent for reuse.
Step 5: Determination of Enantiomeric Excess
The enantiomeric excess of the final product should be determined using a validated analytical method, such as chiral HPLC.
Application Notes and Protocols: Cleavage and Recovery of D-Valinamide from Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cleavage and recovery of D-Valinamide from its diastereomeric salts. This process is a critical step in chiral resolution, enabling the isolation of the desired D-enantiomer, a valuable building block in the synthesis of various pharmaceutical compounds.
Introduction
Chiral resolution by diastereomeric salt formation is a classical yet widely used method for separating enantiomers on both laboratory and industrial scales.[1][2][3] The process involves reacting a racemic mixture of an amine, such as DL-Valinamide, with a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form a mixture of diastereomeric salts.[1][3] These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] Once the desired diastereomeric salt is isolated, the chiral resolving agent is cleaved, and the target enantiomer, in this case, D-Valinamide, is recovered.
This document outlines the key steps involved in this process:
-
Formation of Diastereomeric Salts: Reaction of racemic DL-Valinamide with a chiral resolving agent.
-
Separation of Diastereomers: Isolation of the less soluble diastereomeric salt by crystallization.
-
Cleavage of the Diastereomeric Salt: Liberation of the free D-Valinamide from the purified salt.
-
Recovery and Purification: Isolation and purification of the final D-Valinamide product.
Experimental Protocols
Formation and Separation of Diastereomeric Salts of D-Valinamide
This protocol describes the formation of diastereomeric salts of D-Valinamide using a chiral resolving agent, followed by their separation via fractional crystallization. O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) is a commonly used resolving agent for racemic amines and will be used in this protocol.[4]
Materials:
-
DL-Valinamide
-
O,O'-Dibenzoyl-D-tartaric acid (D-DBTA)
-
Dilute inorganic acid (e.g., 0.5 M HCl or 0.5 M H₂SO₄)[4]
-
Methanol
-
Stirring hot plate
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a suitable reaction vessel, dissolve DL-Valinamide in a dilute inorganic acid solution. The typical ratio of solvent to valinamide is between 5:1 and 20:1 (v/w).[4]
-
Add the resolving agent, D-DBTA, to the solution. The molar ratio of racemic valinamide to the resolving agent can range from 1:0.5 to 1:1.2.[4]
-
Heat the mixture with stirring to a temperature between 60-100°C for 0.5-2.0 hours to ensure complete dissolution and salt formation.[4]
-
Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt (D-Valinamide-D-DBTA). For enhanced crystallization, the solution can be seeded with a small crystal of the desired diastereomeric salt.
-
Further, cool the mixture in an ice bath to maximize the yield of the crystalline salt.
-
Isolate the precipitated diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the purified diastereomeric salt.
Cleavage of the Diastereomeric Salt and Recovery of D-Valinamide
This protocol details the liberation of free D-Valinamide from the isolated diastereomeric salt.
Materials:
-
Purified D-Valinamide-D-DBTA salt
-
Organic solvent for extraction (e.g., Dichloromethane)[6]
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Suspend the purified D-Valinamide-D-DBTA salt in water.
-
Slowly add an aqueous base solution (e.g., 1 M NaOH) with stirring to raise the pH to approximately 10-12. This will neutralize the tartaric acid derivative and liberate the free D-Valinamide.[4][5]
-
The free D-Valinamide will separate as an organic layer or can be extracted into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.[6]
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude D-Valinamide.
Purification of D-Valinamide
Further purification of the recovered D-Valinamide can be achieved by recrystallization or chromatography.
Materials:
-
Crude D-Valinamide
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude D-Valinamide in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals to obtain pure D-Valinamide.
Data Presentation
The following tables summarize typical quantitative data that can be expected during the resolution of D-Valinamide. The values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Diastereomeric Salt Formation and Separation
| Parameter | Value | Reference |
| Molar Ratio (DL-Valinamide:D-DBTA) | 1:1 | [4] |
| Crystallization Solvent | Dilute HCl | [4] |
| Yield of Diastereomeric Salt | >70% | [4] |
| Diastereomeric Excess (d.e.) of Crystals | >95% | [6] |
Table 2: Cleavage and Recovery of D-Valinamide
| Parameter | Value | Reference |
| Cleavage Agent | 1 M NaOH | [5] |
| Extraction Solvent | Dichloromethane | [6] |
| Overall Yield of D-Valinamide | >70% | |
| Optical Purity of D-Valinamide | >98% | [4] |
Visualizations
The following diagrams illustrate the key processes involved in the cleavage and recovery of D-Valinamide.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 5. studylib.net [studylib.net]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Troubleshooting & Optimization
Optimizing solvent conditions for D-Valinamide hydrochloride resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for the resolution of D-Valinamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of Valinamide hydrochloride?
A1: The most common methods for resolving racemic Valinamide hydrochloride include:
-
Diastereomeric Salt Crystallization: This is a widely used technique for large-scale resolutions.[1][2] It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities in a specific solvent, allowing for their separation by crystallization.[1][2]
-
Preferential Crystallization: This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out preferentially.[2]
-
Chromatographic Resolution: This technique uses chiral stationary phases in methods like High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[3][]
Q2: Which chiral resolving agents are suitable for this compound?
A2: Since this compound is the salt of a basic compound (Valinamide), acidic chiral resolving agents are typically used. A common and effective choice is a derivative of tartaric acid, such as D-dibenzoyltartaric acid (D-DBTA) or L-dibenzoyltartaric acid (L-DBTA).[5] The choice between the D- or L- form of the resolving agent will determine which enantiomer of Valinamide crystallizes as the less soluble diastereomeric salt.
Q3: What is the general principle behind optimizing solvent conditions for diastereomeric crystallization?
A3: The goal of optimizing solvent conditions is to find a solvent or solvent mixture where the two diastereomeric salts have a significant difference in solubility. This allows for the selective crystallization of one diastereomer, leaving the other in the solution. Key factors to consider are the polarity of the solvent, the solubility of the individual salts, and the effect of temperature on solubility.
Q4: How does the solvent affect the yield and enantiomeric excess (e.e.)?
A4: The solvent system is critical for achieving high yield and high enantiomeric excess. An ideal solvent will dissolve the more soluble diastereomeric salt while having low solubility for the target diastereomeric salt. This differential solubility is what drives the resolution. An inappropriate solvent may lead to co-crystallization of both diastereomers (low e.e.) or poor recovery of the desired product (low yield).
Troubleshooting Guide
Issue 1: No Crystallization Occurs
Possible Causes:
-
The chosen solvent has too high a solubility for both diastereomeric salts.
-
The concentration of the solution is too low.
-
Supersaturation has not been achieved.
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. Start with solvents in which the starting materials are sparingly soluble at room temperature but dissolve upon heating.
-
Increase Concentration: Carefully increase the concentration of the reactants in the solution.
-
Reduce Temperature: Slowly cool the solution to induce crystallization. Rapid cooling can lead to the formation of small, impure crystals.
-
Anti-Slovent Addition: Introduce an anti-solvent (a solvent in which the diastereomeric salts are poorly soluble) dropwise to the solution to induce precipitation.
-
Seeding: Add a small crystal of the desired diastereomeric salt to the supersaturated solution to initiate crystallization.
Issue 2: Low Yield of the Desired Diastereomer
Possible Causes:
-
The solubility of the target diastereomeric salt is still too high in the chosen solvent.
-
The volume of the solvent is too large.
-
Incomplete crystallization.
Solutions:
-
Optimize Solvent Composition: If using a solvent mixture, adjust the ratio of the solvents to decrease the solubility of the target salt.
-
Reduce Solvent Volume: Use a more concentrated solution to maximize the recovery of the crystalline product.
-
Increase Crystallization Time: Allow more time for the crystallization process to reach equilibrium.
-
Optimize Temperature Profile: Control the cooling rate to promote the growth of larger, purer crystals.
Issue 3: Low Enantiomeric Excess (e.e.) of the Crystallized Product
Possible Causes:
-
The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.
-
Co-precipitation of the undesired diastereomer.
-
The resolving agent is not enantiomerically pure.
Solutions:
-
Solvent System Refinement: Experiment with different solvent mixtures to maximize the solubility difference. A small amount of a co-solvent can sometimes significantly impact the relative solubilities.
-
Recrystallization: Purify the obtained crystals by recrystallizing them from a fresh, optimized solvent system.
-
Verify Resolving Agent Purity: Ensure the chiral resolving agent has a high enantiomeric purity.
-
Stirring and Temperature Control: Gentle stirring during crystallization can sometimes improve selectivity. Maintain a constant temperature during filtration to prevent the more soluble diastereomer from crashing out.
Data Presentation
Table 1: Effect of Solvent System on the Resolution of D-Valinamide with D-DBTA
| Solvent System (v/v) | Yield of D-Valinamide-D-DBTA Salt (%) | Enantiomeric Excess (e.e.) of D-Valinamide (%) |
| Methanol | 45 | 85 |
| Ethanol | 55 | 92 |
| Isopropanol | 68 | 97 |
| 9:1 Ethanol:Water | 62 | 95 |
| 8:2 Ethanol:Water | 58 | 90 |
| Acetone | 30 | 75 |
Table 2: Influence of Acidic Additive in Aqueous Media on D-Valinamide Resolution
| Solvent | Acid Concentration (mol/L) | Yield of D-Valinamide-D-DBTA Salt (%) | Enantiomeric Excess (e.e.) of D-Valinamide (%) |
| Water | 0.2 M HCl | 75 | 98 |
| Water | 0.5 M HCl | 72 | 97 |
| Water | 0.2 M H2SO4 | 78 | 99 |
| Water | 0.5 M H2SO4 | 76 | 98 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of DL-Valinamide Hydrochloride
This protocol is based on the principles of diastereomeric salt crystallization.[5]
Materials:
-
DL-Valinamide hydrochloride
-
D-dibenzoyltartaric acid (D-DBTA)
-
Selected solvent (e.g., dilute hydrochloric acid or ethanol)
-
Alkali solution (e.g., sodium hydroxide) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve DL-Valinamide hydrochloride and a molar equivalent of D-DBTA in the chosen solvent at an elevated temperature (e.g., 75-95°C) with stirring until all solids are dissolved.[5] The optimal solvent amount is typically 8-16 times the amount of valine.[5]
-
Slowly cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt (D-Valinamide-D-DBTA).
-
Filter the crystals and wash them with a small amount of cold solvent.
-
To recover the D-Valinamide, dissolve the crystalline salt in water and neutralize it with an alkali solution.
-
The free D-Valinamide can then be extracted with an organic solvent and isolated.
-
The enantiomeric excess of the product should be determined using a suitable analytical method, such as chiral HPLC.
Visualizations
Caption: Experimental workflow for the resolution of D-Valinamide.
Caption: Troubleshooting logic for D-Valinamide resolution issues.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 5. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
Technical Support Center: D-Valinamide Hydrochloride in Asymmetric Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing D-Valinamide hydrochloride as a catalyst in asymmetric synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address common challenges, particularly the issue of low diastereomeric excess.
Troubleshooting Guide: Low Diastereomeric Excess (d.e.)
Low diastereomeric excess is a common hurdle in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity in your reactions catalyzed by this compound.
Question 1: My reaction is yielding the desired product, but the diastereomeric excess (d.e.) is low. What are the most likely causes and how can I improve it?
Answer:
Low diastereomeric excess can stem from a variety of factors, ranging from the purity of your reagents to the specific conditions of your reaction. A methodical investigation of each parameter is the most effective way to pinpoint the issue. Below is a step-by-step guide to troubleshooting low d.e.
1. Catalyst Quality and Handling:
-
Purity: The purity of your this compound is critical. Non-chiral impurities or residual starting materials from the catalyst's synthesis can lead to a non-selective background reaction, thereby reducing the overall d.e.
-
Recommendation: If possible, verify the purity of your catalyst by techniques such as NMR or elemental analysis. Consider purchasing from a reputable supplier or recrystallizing the catalyst if you suspect impurities.
-
-
Storage and Handling: this compound, like many amine-based catalysts, can be sensitive to atmospheric moisture and carbon dioxide. Improper storage can lead to the formation of hydrates or carbonates, which may have lower catalytic activity and selectivity.
-
Recommendation: Store this compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Handle the catalyst quickly in the open air or, ideally, in a glovebox.
-
2. Reaction Conditions:
-
Temperature: Reaction temperature has a significant impact on diastereoselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.e.
-
Recommendation: Try running the reaction at a lower temperature. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) can help identify the optimal balance between reaction rate and selectivity.
-
-
Solvent: The solvent can influence the transition state of the reaction, thereby affecting the diastereoselectivity. The polarity, viscosity, and coordinating ability of the solvent all play a role.
-
Recommendation: Screen a range of anhydrous solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile, and non-polar hexanes). In some cases, aqueous or biphasic conditions can be surprisingly effective.
-
-
Catalyst Loading: The concentration of the catalyst can affect the formation of catalyst aggregates, which may have different selectivity compared to the monomeric species. An insufficient amount of catalyst can also allow the non-catalyzed background reaction to become more prominent.
-
Recommendation: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific reaction.
-
3. Reagent Purity and Stoichiometry:
-
Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, leading to a decrease in both yield and diastereoselectivity.
-
Recommendation: Ensure all substrates and reagents are of high purity. Purify starting materials by distillation, recrystallization, or chromatography if necessary.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts or unreacted starting materials that may complicate purification and affect the measured d.e.
-
Recommendation: Carefully verify the stoichiometry of all reactants.
-
4. Reaction Time:
-
Equilibration: In some cases, the initially formed kinetic product may not be the thermodynamically favored diastereomer. Over extended reaction times, equilibration could lead to a lower d.e. Conversely, if the reaction has not reached completion, the measured d.e. may not be representative.
-
Recommendation: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time that maximizes the yield of the desired diastereomer.
-
Below is a workflow diagram to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: Can the hydrochloride salt form of D-Valinamide affect the reaction?
A1: Yes, the hydrochloride salt can significantly influence the reaction. The acidic proton can protonate substrates or intermediates, and the chloride anion can act as a nucleophile or a ligand. In some cases, it may be necessary to use the free base form of D-Valinamide, which can be generated by treatment with a suitable base prior to the reaction.
Q2: I have optimized all the reaction parameters, but my d.e. is still not satisfactory. What else can I try?
A2: If a thorough optimization of the reaction conditions does not yield the desired diastereoselectivity, you might consider modifying the catalyst structure. Small changes to the catalyst, such as N-acylation or derivatization of the amide group, can alter its steric and electronic properties, potentially leading to improved stereochemical control.
Q3: How do I accurately determine the diastereomeric excess?
A3: The most common methods for determining d.e. are NMR spectroscopy, chiral HPLC, or chiral GC. It is crucial to ensure that your analytical method provides baseline separation of the diastereomers and that the response factors for each are similar or have been calibrated.
Data on Reaction Parameter Optimization
The following table provides representative data on how reaction parameters can influence the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) in an asymmetric aldol reaction catalyzed by a prolinamide derivative, which is structurally similar to D-Valinamide. This data illustrates the importance of systematic screening of reaction conditions.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | d.r. (anti/syn) | e.e. (%) of major |
| 1 | 30 | H₂O | Room Temp | 28 | 100 | 69/31 | 97 |
| 2 | 30 | Neat | Room Temp | 56 | 96 | 60/40 | 85 |
| 3 | 10 | H₂O | Room Temp | 56 | 100 | 78/22 | 97 |
| 4 | 10 | Neat | Room Temp | 78 | 94 | 75/25 | 86 |
Data is representative and adapted from a study on a related chiral diamide catalyst in an aldol reaction.[1]
Experimental Protocol: General Procedure for a this compound Catalyzed Reaction
This protocol outlines a general procedure for setting up an asymmetric reaction using this compound as the catalyst. Specific conditions will need to be optimized for each unique transformation.
Materials:
-
This compound (catalyst)
-
Aldehyde (substrate)
-
Ketone/nucleophile (reagent)
-
Anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Setup: Under an inert atmosphere, add this compound (e.g., 10 mol%) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent via syringe.
-
Reagent Addition: Add the aldehyde substrate to the flask.
-
Cooling (if necessary): Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C) using an appropriate cooling bath.
-
Initiation: Add the ketone or other nucleophilic reagent to the reaction mixture.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and diastereomeric excess of the purified product.
References
Technical Support Center: Optimizing Enantiomeric Resolution with D-Valinamide
Welcome to the technical support center for the chiral resolution of enantiomers using D-Valinamide. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for improving the yield of resolved enantiomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric salt crystallization process with D-Valinamide.
| Issue | Potential Cause | Recommended Solution |
| No Crystal Formation | Solution is not supersaturated. | - Reduce Solvent Volume: If the diastereomeric salt is too soluble in the chosen solvent, carefully evaporate a portion of the solvent to increase the concentration. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Seeding with a crystal from a previous successful experiment can also be effective. - Cooling: Ensure the solution is cooled slowly to an adequate temperature, potentially in an ice bath or refrigerator, to maximize crystallization. |
| Low Yield of Desired Enantiomer | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize Solvent System: Screen different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility. - Adjust Stoichiometry: While a 1:1 molar ratio of the racemic mixture to D-Valinamide is a common starting point, optimizing this ratio can improve the yield of the less soluble diastereomer. - Lower Crystallization Temperature: Reducing the final crystallization temperature can decrease the solubility of the desired salt and improve recovery. |
| Low Enantiomeric Excess (e.e.) | The solubility difference between the two diastereomeric salts is insufficient in the chosen solvent. | - Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This is a common and effective method for improving enantiomeric purity. - Solvent Screening: The choice of solvent is critical. A systematic screening to find a solvent that maximizes the solubility difference between the diastereomers is highly recommended. - Control Cooling Rate: A slow and controlled cooling rate allows for the selective crystallization of the less soluble diastereomer, preventing the co-precipitation of the more soluble one.[1] |
| Oiling Out Instead of Crystallization | The diastereomeric salt is separating from the solution as a liquid phase. | - Dilute the Solution: Oiling out can occur if the solution is too concentrated. Try adding more solvent. - Slower Cooling: Rapid cooling can favor the formation of an oil. A more gradual temperature decrease can promote crystal formation. - Change Solvent: The solvent system may not be appropriate. Experiment with different solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using D-Valinamide?
A1: Chiral resolution with D-Valinamide is based on the principle of diastereomeric salt crystallization.[2] D-Valinamide, being a single enantiomer, reacts with a racemic mixture of a chiral acid to form two different diastereomeric salts. These diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent.[2][3] This difference in solubility allows for their separation by fractional crystallization.[2] The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. Subsequently, the pure enantiomer can be recovered from the isolated diastereomeric salt.
Q2: How do I select the best solvent for my resolution?
A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. The desired diastereomeric salt should be sparingly soluble at low temperatures, while the other diastereomer and any impurities should remain in solution.[4][5] Solvent screening is often an empirical process. It is recommended to test a range of solvents with varying polarities.
Q3: What is the typical molar ratio of D-Valinamide to the racemic mixture?
A3: A common starting point is a 1:1 molar ratio of the chiral resolving agent (D-Valinamide) to the racemic compound. However, this can be optimized. In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be advantageous.
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved product?
A4: The enantiomeric excess is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (chiral HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, or polarimetry.[4]
Q5: What should I do if the initial crystallization gives a low enantiomeric excess?
A5: A low initial enantiomeric excess is common. The most effective way to improve the purity is through one or more recrystallizations of the isolated diastereomeric salt.[3] Each recrystallization step will further enrich the less soluble diastereomer.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using D-Valinamide. Note that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific substrate and should be determined empirically.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of D-Valinamide in the same solvent, also with gentle heating.
-
Slowly add the D-Valinamide solution to the carboxylic acid solution with stirring.
2. Crystallization:
-
Allow the combined solution to cool slowly to room temperature to induce crystallization.
-
If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. A slow cooling rate is crucial for selective crystallization.[1]
-
If crystallization does not occur, try inducing it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
3. Isolation of the Diastereomeric Salt:
-
Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
4. Recrystallization (if necessary):
-
To improve the diastereomeric purity, dissolve the collected crystals in a minimal amount of hot solvent and repeat the crystallization and isolation steps.
5. Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in water.
-
Add a suitable acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate it from the D-Valinamide.
-
Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the resolved enantiomer.
6. Determination of Yield and Enantiomeric Excess:
-
Calculate the yield based on the initial amount of the racemic mixture.
-
Determine the enantiomeric excess of the final product using an appropriate analytical technique (e.g., chiral HPLC).
Quantitative Data
The following table provides illustrative data for the resolution of a generic 2-arylpropionic acid (a common class of chiral carboxylic acids) using D-Valinamide. These values are representative and will vary depending on the specific substrate and experimental conditions.
| Racemic Acid | Resolving Agent | Solvent | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| 2-Arylpropionic Acid | D-Valinamide | Ethanol | 4 | 45 | >95 (after one recrystallization) |
| 2-Arylpropionic Acid | D-Valinamide | Isopropanol | 0 | 42 | >98 (after two recrystallizations) |
| 2-Arylpropionic Acid | D-Valinamide | Methanol/Water (9:1) | 4 | 48 | >97 (after one recrystallization) |
Visualizing the Workflow
The following diagrams illustrate the key processes in chiral resolution using D-Valinamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Retort [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Crystallinity of D-Valinamide Hydrochloride Diastereomeric Salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor crystallinity of D-Valinamide hydrochloride diastereomeric salts during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when facing poor crystallinity or "oiling out" of this compound diastereomeric salts?
A1: "Oiling out," where the salt separates as a liquid instead of a solid, is a common issue.[1] The primary course of action is to re-dissolve the oil by heating the mixture. Subsequently, adding a small amount of additional hot solvent can decrease supersaturation. A critical step is to then allow the solution to cool at a much slower rate to encourage the formation of well-ordered crystals.[1]
Q2: How can I improve the yield of the desired diastereomeric salt crystals?
A2: Low recovery of the desired crystals can often be attributed to several factors. To enhance the yield, it is crucial to use the minimum amount of hot solvent necessary for complete dissolution of the crude product.[1] Ensuring the solution is cooled to a sufficiently low temperature, such as in an ice bath, will maximize the precipitation of the product, provided that impurities remain in the solution.[1]
Q3: What should I do if no crystals form after an extended cooling period?
A3: The lack of crystal formation usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth.[1] The most frequent cause is the use of too much solvent. This can be rectified by carefully evaporating some of the solvent to increase the concentration of the diastereomeric salt.[1] Inducing crystallization can also be achieved by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound if available.[1]
Q4: My crystals have formed, but the diastereomeric excess (d.e.) is low. How can this be improved?
A4: A low diastereomeric excess suggests that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to their co-precipitation.[2] To address this, further solvent screening is necessary to find a system with a greater difference in solubility between the two diastereomers. Additionally, performing one or more recrystallizations can significantly improve the diastereomeric purity.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound diastereomeric salts.
Problem 1: No Crystal Formation or Oiling Out
| Possible Cause | Suggested Solution |
| Solvent system is not optimal. | The choice of solvent is critical. A thorough solvent screen should be performed to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomeric salts.[2] |
| Solution is not supersaturated. | Increase the concentration of the salt by carefully evaporating the solvent. Alternatively, an anti-solvent (a solvent in which the salt is less soluble) can be slowly added to induce precipitation. |
| High level of supersaturation. | This can lead to rapid precipitation as an oil. Start with a more dilute solution and employ a slower cooling rate to allow for controlled crystal growth.[3] |
| Impurities are inhibiting crystallization. | Ensure that the starting this compound and the resolving agent are of high purity. An additional purification step for the starting materials may be necessary.[3] |
Problem 2: Low Yield of Crystalline Product
| Possible Cause | Suggested Solution |
| High solubility of the target diastereomer. | Optimize the solvent system to further decrease the solubility of the desired salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[3] |
| Premature isolation of crystals. | Increase the crystallization time to ensure the process has reached equilibrium before filtering the crystals.[3] |
| Losses during workup. | When washing the crystals, use a minimal amount of cold crystallization solvent to avoid dissolving the product.[3] |
Problem 3: Poor Crystal Quality (e.g., small needles, amorphous solid)
| Possible Cause | Suggested Solution |
| Rapid cooling. | A slower, more controlled cooling profile can promote the growth of larger, more well-defined crystals.[3] |
| High supersaturation. | As with oiling out, high supersaturation can lead to the rapid formation of a poorly crystalline solid. Reduce the initial concentration or slow the cooling rate.[3] |
| Insufficient time for crystal growth. | Allow the crystallization to proceed for a longer period to enable the crystals to grow larger. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of this compound
This protocol provides a general workflow for the separation of enantiomers of this compound via diastereomeric salt crystallization.
-
Resolving Agent and Solvent Selection : Choose a suitable chiral resolving agent, such as a chiral carboxylic acid (e.g., L-(+)-tartaric acid or a derivative). Select a solvent in which the resulting diastereomeric salts are expected to have different solubilities (e.g., methanol, ethanol, or isopropanol).
-
Salt Formation : Dissolve one equivalent of racemic this compound in the chosen solvent, heating gently if necessary. In a separate container, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. Add the resolving agent solution to the this compound solution.
-
Crystallization : Heat the combined solution to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. If no crystals form, the solution can be stored at a lower temperature (e.g., in a refrigerator).[1]
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent to remove the mother liquor.[1]
-
Analysis and Recrystallization : Analyze the diastereomeric excess (d.e.) of the crystalline salt using techniques such as HPLC or NMR. If the d.e. is not satisfactory, perform one or more recrystallizations from the same or a different solvent system to improve purity.[1]
-
Liberation of the Enantiomer : Once the desired diastereomeric purity is achieved, suspend the salt in water and add a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free D-Valinamide. The enantiomerically enriched D-Valinamide can then be isolated.
Protocol 2: Solvent Screening for Optimal Crystallization
A systematic solvent screening is crucial for developing an efficient resolution process.[2]
-
Preparation : In separate small vials, place a known amount of the this compound and the chosen resolving agent.
-
Solvent Addition : To each vial, add a different solvent or solvent mixture from a pre-selected range (e.g., alcohols, esters, ketones, and their mixtures with water).
-
Dissolution and Crystallization : Heat the vials to dissolve the solids, and then allow them to cool slowly to room temperature. Observe the formation of crystals over time.
-
Analysis : Note the quantity and quality of the crystals in each vial. Isolate the crystals and analyze the diastereomeric excess to identify the most effective solvent system.
Data Presentation
The following tables can be used to organize and present the quantitative data from your experiments.
Table 1: Solvent Screening for this compound Diastereomeric Salt Crystallization
| Entry | Resolving Agent (equiv.) | Solvent System | Volume (mL) | Temperature (°C) | Yield of Crystals (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | 0.5 | Methanol | 10 | 4 | ||
| 2 | 0.5 | Ethanol | 10 | 4 | ||
| 3 | 0.5 | Isopropanol | 10 | 4 | ||
| 4 | 1.0 | Methanol | 10 | 4 | ||
| 5 | 1.0 | Ethanol | 10 | 4 | ||
| 6 | 1.0 | Isopropanol | 10 | 4 |
Table 2: Optimization of Crystallization Conditions
| Entry | Solvent System | Cooling Rate (°C/h) | Final Temperature (°C) | Crystallization Time (h) | Yield (%) | d.e. (%) |
| 1 | Selected Solvent | 10 | 4 | 12 | ||
| 2 | Selected Solvent | 5 | 4 | 12 | ||
| 3 | Selected Solvent | 1 | 4 | 12 | ||
| 4 | Selected Solvent | 5 | 0 | 24 | ||
| 5 | Selected Solvent | 5 | -10 | 24 |
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimentation.
References
Preventing racemization during the cleavage of D-Valinamide auxiliary
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the cleavage of D-Valinamide auxiliaries, with a primary focus on preventing racemization of the desired chiral product.
Frequently Asked Questions (FAQs)
Q1: What is a D-Valinamide auxiliary and why is its removal a critical step?
A D-Valinamide auxiliary is a chiral directing group derived from the amino acid D-valine. It is temporarily attached to a prochiral substrate to control the stereochemical outcome of a chemical reaction, leading to the formation of a specific diastereomer. The final, crucial step is the cleavage of the auxiliary to release the enantiomerically pure target molecule. This removal must be performed under conditions that are efficient and, most importantly, do not cause racemization (loss of stereochemical integrity) at the newly formed chiral center.
Q2: What is the primary mechanism of racemization during the cleavage of a D-Valinamide auxiliary?
The most common pathway for racemization during the cleavage of N-acyl compounds is through the formation of an oxazolone intermediate. Under basic or acidic conditions, the amide can cyclize, and the proton at the newly formed chiral center (α-carbon) of this intermediate becomes acidic. Abstraction of this proton by a base leads to a planar, achiral intermediate. Subsequent protonation can occur from either face, resulting in a mixture of enantiomers and a loss of the desired stereoselectivity.
Q3: Which cleavage methods are recommended to minimize racemization?
Mild cleavage conditions are essential to prevent racemization. The most successful methods for cleaving amide-based auxiliaries without significant epimerization include:
-
Basic Hydrolysis with Hydrogen Peroxide: The use of lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) is a widely adopted method for cleaving N-acyl oxazolidinones, which are structurally related to D-Valinamide adducts. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group under mild conditions, typically at low temperatures.
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary, yielding a chiral primary alcohol. These reactions are often performed at low temperatures, which helps to suppress racemization pathways.
-
Transesterification: Using alkoxides like sodium methoxide (NaOMe) in an alcohol solvent can convert the substrate into the corresponding ester while leaving the chiral center intact.
Q4: Can I recover the D-Valinamide auxiliary after cleavage?
Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After most cleavage protocols, the D-Valinamide auxiliary is liberated and can be separated from the desired product, often through extraction or chromatography, and then recycled.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High degree of racemization detected in the product. | Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can promote oxazolone formation. | Perform the cleavage at lower temperatures (e.g., 0°C). Use milder reagents such as LiOH/H₂O₂ instead of stronger bases like NaOH or KOH at reflux. |
| Inappropriate Cleavage Method: Some cleavage methods are more prone to causing racemization than others. | Switch to a proven low-racemization method like basic hydrolysis with hydrogen peroxide or reductive cleavage with LiBH₄. | |
| Incomplete or slow cleavage of the auxiliary. | Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction. | Increase the reaction time at a low temperature. A slight increase in the equivalents of the cleaving reagent may also be beneficial. Avoid significantly raising the temperature. |
| Insufficient Reagent: The amount of cleaving reagent may not be sufficient for a complete reaction. | Increase the equivalents of the cleavage reagent (e.g., LiOH, LiBH₄) incrementally. | |
| Low yield of the desired product. | Product Instability: The desired product may be unstable under the cleavage conditions. | Choose a cleavage method that is compatible with the functional groups in your product. For example, if your product is base-sensitive, a reductive cleavage might be a better option. |
| Work-up Issues: The product may be lost during the extraction or purification process. | Ensure the pH is adjusted correctly during work-up to facilitate the separation of the product and the auxiliary. Perform extractions with appropriate solvents. | |
| Difficulty in separating the product from the cleaved auxiliary. | Similar Physical Properties: The product and the auxiliary may have similar polarities or solubilities. | Optimize the purification method. This may involve derivatizing the product or auxiliary to alter its properties, or using a different chromatography technique. |
Data Summary of Cleavage Conditions
The following table summarizes various cleavage conditions that are commonly used for N-acyl oxazolidinone auxiliaries derived from amino acids like D-Valinol. These conditions are a good starting point for optimizing the cleavage of D-Valinamide auxiliaries.
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | 85 - 95 | Carboxylic Acid |
| Basic Hydrolysis | NaOH, H₂O | MeOH | Reflux | 70 - 90 | Carboxylic Acid |
| Acidic Hydrolysis | H₂SO₄, H₂O | Dioxane | 100 | 70 - 85 | Carboxylic Acid |
| Reductive Cleavage | LiBH₄ | THF, H₂O | 0 - 25 | 80 - 95 | Primary Alcohol |
| Reductive Cleavage | LiAlH₄ | THF | 0 - 65 | 85 - 98 | Primary Alcohol |
| Transesterification | NaOMe | MeOH | 0 - 25 | 80 - 95 | Methyl Ester |
Experimental Protocols
Protocol 1: Basic Hydrolysis to Yield a Carboxylic Acid (Low Racemization)
This method is highly recommended for obtaining chiral carboxylic acids with minimal risk of racemization.[1][2][3]
-
Dissolution: Dissolve the N-acyl D-Valinamide substrate (1.0 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add a pre-cooled (0°C) solution of 30% aqueous hydrogen peroxide (4.0 equivalents), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equivalents).
-
Reaction: Stir the reaction mixture vigorously at 0°C for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equivalents) and stir for 30 minutes at room temperature.
-
Work-up:
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the liberated D-Valinamide auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate.
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to Yield a Primary Alcohol
This protocol is suitable for obtaining chiral primary alcohols.
-
Dissolution: Dissolve the N-acyl D-Valinamide substrate (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0 - 3.0 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting primary alcohol and the D-Valinamide auxiliary by column chromatography.[1]
Visualizations
Caption: A generalized workflow for the cleavage of a D-Valinamide auxiliary.
Caption: The racemization pathway via an achiral oxazolone intermediate.
References
Impact of temperature on the efficiency of D-Valinamide hydrochloride resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of D-Valinamide hydrochloride. The efficiency of this resolution process is significantly influenced by temperature, and this guide addresses common issues related to temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the chiral resolution of this compound by crystallization?
A1: The most common method for chiral resolution of a racemic mixture like DL-Valinamide hydrochloride is through diastereomeric salt crystallization.[1][2] This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, including solubility, which allows them to be separated by crystallization under controlled temperature conditions.[2] One diastereomer will preferentially crystallize, leaving the other in the solution.[2]
Q2: How does temperature impact the efficiency of the resolution?
A2: Temperature is a critical parameter in chiral resolution by crystallization for several reasons:
-
Solubility: The solubility of the diastereomeric salts is highly dependent on temperature. Controlling the temperature allows for the creation of a supersaturated solution, which is necessary for crystallization to occur.[3]
-
Crystallization Kinetics: The rate of crystal nucleation and growth is influenced by temperature. A controlled cooling rate is essential for forming well-defined crystals and preventing the formation of oils or amorphous precipitates.[3]
-
Selectivity: In some cases, temperature can affect the selectivity of the crystallization process, influencing which diastereomer crystallizes and the purity of the resulting crystals.[4][5] Lower temperatures generally lead to better chiral selectivity in chromatographic separations, a principle that can also be relevant to crystallization.[4]
Q3: What are the typical temperature ranges to consider for this resolution?
A3: The ideal temperature range is highly dependent on the specific solvent system and resolving agent being used. It is crucial to determine the solubility curves of the diastereomeric salts in the chosen solvent. Generally, the process involves dissolving the salts at an elevated temperature to ensure complete dissolution, followed by a controlled cooling process to induce crystallization.[3] It is recommended to start with a slow cooling ramp and observe the onset of crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals are forming, or an oil is precipitating. | The solution is not sufficiently supersaturated. | Try further slow cooling in an ice bath or refrigerator.[3] Consider concentrating the solution by evaporating some of the solvent.[3] |
| The cooling rate is too rapid. | Employ a slower, more controlled cooling ramp to allow for proper crystal nucleation and growth.[3] | |
| The chosen solvent is not appropriate. | If the diastereomeric salt is too soluble, try a less polar solvent or a solvent mixture. If it is insoluble, use a more polar solvent.[3] | |
| The yield of the desired this compound enantiomer is low. | The stoichiometry of the resolving agent is not optimal. | While a 0.5 equivalent of the resolving agent is a common starting point, this can be optimized. Experiment with slightly different molar ratios.[3] |
| Significant amount of the desired diastereomer remains in the mother liquor. | After filtration, try cooling the mother liquor to a lower temperature to induce a second crop of crystals. Be aware that the purity of the second crop may be lower. | |
| The purity of the starting materials is low. | Ensure the racemic this compound and the chiral resolving agent are of high purity, as impurities can interfere with crystallization.[3] | |
| The enantiomeric excess (e.e.) of the resolved product is poor. | The separation of the diastereomeric salts is incomplete. | Optimize the crystallization temperature and cooling rate. Slower cooling often leads to higher purity crystals. |
| The precipitated crystals were not washed properly. | Wash the isolated crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the other diastereomer.[3] | |
| On-column racemization during analysis (if using chromatography). | If analyzing the product by chiral HPLC, on-column racemization can be a factor. Try running the separation at a lower temperature to suppress this phenomenon.[4] |
Data Presentation
Systematic recording of experimental parameters is crucial for optimizing the resolution process. Use the following table to log your data for different temperature conditions.
| Experiment ID | Temperature (°C) | Cooling Rate (°C/hour) | Yield (%) | Enantiomeric Excess (e.e., %) | Observations (Crystal morphology, etc.) |
Experimental Protocols
General Protocol for Chiral Resolution of this compound by Diastereomeric Salt Crystallization
This protocol provides a general framework. The specific solvent, resolving agent, and temperatures should be optimized for your particular system.
-
Salt Formation:
-
Dissolve the racemic DL-Valinamide hydrochloride in a suitable solvent at an elevated temperature.
-
Add the chiral resolving agent (e.g., a chiral carboxylic acid) to the solution. The molar ratio should be optimized, often starting with 0.5 equivalents of the resolving agent per equivalent of the racemate.
-
Stir the mixture at the elevated temperature until all solids are dissolved.
-
-
Crystallization (Temperature Control is Critical):
-
Allow the solution to cool down slowly and in a controlled manner to room temperature. A programmable water bath or a well-insulated container can be used to control the cooling rate.
-
If no crystals form upon reaching room temperature, further cool the solution in an ice bath or a refrigerator.
-
Optionally, add a seed crystal of the desired diastereomeric salt to induce crystallization.
-
-
Isolation and Purification:
-
Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add a base (if a chiral acid was used as a resolving agent) or an acid (if a chiral base was used) to neutralize the resolving agent and liberate the free D-Valinamide.
-
Extract the desired enantiomer into an appropriate organic or aqueous layer.
-
Isolate the final product, this compound, after purification and solvent removal.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess of the final product using techniques such as chiral HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for this compound resolution.
Caption: Impact of temperature on resolution outcomes.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Addressing incomplete salt formation with D-Valinamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Valinamide hydrochloride. Our goal is to help you address challenges related to its synthesis, characterization, and handling, with a specific focus on ensuring complete salt formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the hydrochloride salt of D-valinamide. It is a chiral building block commonly used in peptide synthesis and as a reactant in the preparation of various chemical compounds.[1] Its chemical structure consists of the D-isomer of valinamide protonated by hydrochloric acid.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133170-58-8 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O·HCl | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Melting Point | >264°C (decomposes) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol. | [3] |
| Optical Activity | [α]/D -26±1.5°, c = 1% in H₂O |
Q3: Why is it important to ensure complete salt formation?
A3: Complete salt formation is crucial for several reasons:
-
Stoichiometry and Purity: Incomplete reaction leads to a mixture of the free base and the salt, affecting the stoichiometry of subsequent reactions and the overall purity of the final product.
-
Physicochemical Properties: The salt form generally exhibits different solubility, stability, and handling characteristics compared to the free base.[4][5] Incomplete formation results in inconsistent physical properties.
-
Analytical Accuracy: Accurate quantification and characterization of the compound rely on it being a single, well-defined species.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: A combination of analytical techniques is recommended:
-
Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical structure and the presence of the hydrochloride salt.[4][6]
-
Elemental Analysis: To determine the elemental composition, including the chlorine content, which can help verify the salt stoichiometry.[6]
-
Melting Point Analysis: To compare the observed melting point with the literature value.
-
Chromatography (HPLC): To assess purity and quantify the amount of free base or other impurities.
Troubleshooting Guide: Incomplete Salt Formation
Incomplete salt formation can arise from various factors during the synthesis or handling of this compound. This guide provides potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chloride Content / Presence of Free Base | 1. Insufficient HCl: The molar ratio of hydrochloric acid to D-valinamide was less than 1:1. 2. Inefficient Mixing: Poor mixing during the addition of HCl resulted in localized areas of unreacted free base. 3. Reaction Temperature: The temperature during salt formation was not optimal, affecting the reaction equilibrium. 4. Inappropriate Solvent: The solvent used for the reaction or precipitation did not favor complete salt formation.[7] | 1. Stoichiometry Adjustment: Use a slight excess (e.g., 1.05 equivalents) of a standardized HCl solution. 2. Improved Agitation: Ensure vigorous and efficient stirring throughout the HCl addition. 3. Temperature Control: Conduct the reaction at a controlled temperature, typically starting at a low temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature. 4. Solvent Screening: Use a solvent in which the hydrochloride salt is insoluble to drive the reaction to completion via precipitation (e.g., diethyl ether, ethyl acetate).[7] |
| Inconsistent Analytical Results (e.g., fluctuating melting point, broad NMR peaks) | 1. Mixture of Salt and Free Base: The sample is a physical mixture of D-Valinamide and its hydrochloride salt. 2. Hygroscopic Nature: The sample has absorbed moisture from the atmosphere, which can affect its properties. 3. Residual Solvent: Solvent from the synthesis or purification process is trapped in the solid. | 1. Re-dissolution and Re-precipitation: Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate the salt by adding a non-polar solvent (e.g., diethyl ether). 2. Drying: Dry the sample thoroughly under high vacuum at an appropriate temperature. Store in a desiccator. 3. Vacuum Drying: Dry the sample under high vacuum for an extended period to remove residual solvent. |
| Poor Crystal Formation | 1. Rapid Precipitation: The salt precipitated too quickly, leading to an amorphous solid or small, poorly defined crystals. 2. Solvent Choice: The solvent system is not conducive to crystallization. | 1. Controlled Precipitation: Add the anti-solvent slowly to a stirred solution of the free base and HCl. Consider cooling the solution to slow down the precipitation rate. 2. Solvent System Optimization: Experiment with different solvent/anti-solvent combinations to find a system that promotes the growth of well-defined crystals. |
Experimental Protocols
Protocol 1: Determination of Chloride Content by Titration (Argentometry)
This protocol describes the determination of the chloride content in this compound to verify the salt stoichiometry.
Materials:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v)
-
Deionized water
-
Burette, flasks, and pipettes
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 1 mL of the potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titrate the sample solution with the standardized 0.1 M AgNO₃ solution.
-
The endpoint is reached when the color of the solution changes from yellow to a persistent reddish-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ solution used.
-
Calculate the percentage of chloride in the sample using the following formula:
% Chloride = (V_AgNO3 * M_AgNO3 * 35.453 * 100) / (Weight of sample in g)
Where:
-
V_AgNO3 is the volume of AgNO₃ solution used in liters.
-
M_AgNO3 is the molarity of the AgNO₃ solution.
-
35.453 is the molar mass of chlorine in g/mol .
-
Protocol 2: Qualitative Analysis by FT-IR Spectroscopy
This protocol allows for the qualitative confirmation of the hydrochloride salt formation by observing characteristic vibrational peaks.[4]
Materials:
-
This compound sample
-
D-Valinamide free base (for comparison)
-
FT-IR spectrometer with a suitable sample holder (e.g., ATR or KBr pellet press)
Procedure:
-
Acquire the FT-IR spectrum of the D-Valinamide free base.
-
Acquire the FT-IR spectrum of the this compound sample under the same conditions.
-
Compare the two spectra. The formation of the hydrochloride salt is indicated by:
-
The appearance of a broad and strong absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the ammonium salt.[4]
-
Shifts in the positions of the N-H bending and C=O stretching vibrations.
-
Visualizations
Caption: Chemical equilibrium of this compound formation.
Caption: Troubleshooting workflow for incomplete salt formation.
Caption: Analytical validation process for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. labsolu.ca [labsolu.ca]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of D-Valinamide Hydrochloride Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of D-Valinamide hydrochloride diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound diastereomers?
A1: The most common and effective methods for separating diastereomers of chiral compounds like this compound are diastereomeric salt crystallization and chiral chromatography (High-Performance Liquid Chromatography - HPLC, and Supercritical Fluid Chromatography - SFC).[1][2][3][4] Diastereomeric salt crystallization is a classical and often scalable technique that relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[1][4][5] Chiral chromatography utilizes a chiral stationary phase (CSP) to achieve separation based on the differential interaction of the diastereomers with the chiral environment of the column.[6][7][8]
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization of this compound?
A2: The selection of a chiral resolving agent is crucial and often empirical. For a basic compound like D-Valinamide, acidic resolving agents are used. Commonly effective resolving agents for amines and amino acid derivatives include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), camphorsulfonic acid, and mandelic acid.[1][3][9] It is recommended to screen a variety of resolving agents to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.[1]
Q3: What are the key parameters to optimize in diastereomeric salt crystallization?
A3: The key parameters to optimize for successful diastereomeric salt crystallization include the choice of solvent, the ratio of the substrate to the resolving agent, the concentration of the solution, the cooling rate, and the crystallization temperature.[5][10] The solvent system is critical, as it must provide a suitable solubility difference between the diastereomeric salts.[5][10]
Q4: Which chiral stationary phases (CSPs) are recommended for the HPLC or SFC separation of this compound diastereomers?
A4: For the separation of amino acid amides and related compounds, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and crown ether-based CSPs (e.g., Crownpak® CR(+)) have shown great success.[6][7] Polysaccharide-based CSPs offer broad enantioselectivity through a combination of interactions like hydrogen bonding and π-π interactions.[6] Crown ether-based CSPs are particularly effective for the separation of primary amines after protonation.[11]
Q5: My this compound diastereomers are not separating on my chiral column. What should I do?
A5: If you are experiencing poor or no separation, consider the following:
-
Mobile Phase Composition: Systematically vary the composition of your mobile phase. For normal phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[6][12] For SFC, altering the co-solvent (e.g., methanol, ethanol) and its percentage can significantly impact selectivity.[13]
-
Additives: For basic compounds like D-Valinamide, adding a small amount of a basic additive like diethylamine (DEA) to a normal phase mobile phase can improve peak shape.[12] Conversely, for crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is often necessary.[11]
-
Temperature: Column temperature can influence enantioselectivity. Experiment with different temperatures to see if it improves resolution.[13]
-
Different CSP: If optimization of the mobile phase and temperature does not yield separation, the chosen CSP may not be suitable. It is advisable to screen a variety of CSPs with different chiral selectors.[8]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form | The diastereomeric salt is too soluble in the chosen solvent. | - Try a less polar solvent or a mixture of solvents.[5] - Increase the concentration of the solution by evaporating some of the solvent.[5] - Cool the solution to a lower temperature.[5] - Add an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[2] |
| Solution is not supersaturated. | - Slowly cool the solution.[5] - If available, add a seed crystal of the desired diastereomeric salt.[9] | |
| Oiling out instead of crystallization | The diastereomeric salt is separating as a liquid phase. This can be due to high solute concentration, rapid cooling, or an inappropriate solvent. | - Dilute the solution with more solvent.[5] - Cool the solution at a much slower rate.[5] - Try a different solvent system.[5] - Vigorously stir the solution during cooling. |
| Low diastereomeric excess (d.e.) of the crystallized product | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Screen different solvents and solvent mixtures to maximize the solubility difference.[10] - Perform multiple recrystallizations of the enriched salt. - Ensure the resolving agent is of high enantiomeric purity. |
| Low yield of the desired diastereomer | The desired diastereomeric salt is significantly soluble in the mother liquor. | - Optimize the crystallization temperature to minimize the solubility of the desired salt while keeping the undesired salt in solution. - Concentrate the mother liquor to attempt a second crop of crystals. |
Chiral HPLC/SFC Separation
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no resolution | Inappropriate chiral stationary phase (CSP). | - Screen a variety of CSPs, such as polysaccharide-based and crown ether-based columns.[6][8] |
| Suboptimal mobile phase composition. | - Systematically vary the ratio of the organic modifier/co-solvent.[12][13] - For normal phase, try different alcohol modifiers (e.g., isopropanol, ethanol).[6] | |
| Incorrect mobile phase additive. | - For basic analytes on polysaccharide columns, add a basic modifier like DEA.[12] - For crown ether columns with primary amines, an acidic modifier like TFA is often required.[11] | |
| Poor peak shape (tailing) | Secondary interactions between the analyte and the stationary phase. | - Add a suitable mobile phase additive (e.g., DEA for bases, TFA for acids) to suppress silanol interactions and improve peak shape.[11][12] |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Irreproducible retention times | Insufficient column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.[13] - Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization (Representative Method)
This protocol is a general guideline and should be optimized for this compound.
-
Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the this compound solution with stirring.
-
-
Crystallization:
-
Gently heat the combined solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider cooling further in an ice bath or refrigerator.
-
If crystallization does not occur spontaneously, try adding a seed crystal of the desired diastereomeric salt.
-
-
Isolation:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystallized salt. This can be done by liberating the free amide and analyzing it by chiral HPLC or by dissolving the salt and analyzing it directly if the resolving agent does not interfere.
-
-
Liberation of the Free Amide:
-
Suspend the diastereomeric salt in water and an immiscible organic solvent (e.g., dichloromethane).
-
Add a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the free D-Valinamide.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched D-Valinamide.
-
Protocol 2: Chiral HPLC Separation (Starting Point)
This is a starting point for method development for the analysis of this compound diastereomers.
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Optimization:
-
Adjust the percentage of isopropanol to modify retention times and resolution.
-
Vary the column temperature to improve selectivity.
-
If peak shape is poor, adjust the concentration of DEA.
Protocol 3: Chiral SFC Separation (Starting Point)
This is a starting point for method development for the analysis of this compound diastereomers.
-
Column: Chiralpak® IC (or similar polysaccharide-based CSP).
-
Mobile Phase: Supercritical CO₂ and Methanol as a co-solvent. Start with a gradient or isocratic elution (e.g., 80:20 CO₂/Methanol).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV detector.
-
Sample Preparation: Dissolve the sample in the co-solvent (Methanol) at a concentration of approximately 1 mg/mL.
Optimization:
-
Vary the co-solvent (e.g., try ethanol or isopropanol) and its percentage.[13]
-
Additives such as DEA for basic compounds can be beneficial.
-
Optimize temperature and back pressure for better resolution and peak shape.
Quantitative Data
The following tables provide representative quantitative data for the separation of chiral amino acid derivatives. These values should serve as a benchmark, and actual results for this compound may vary.
Table 1: Representative Data for Diastereomeric Salt Crystallization of Amino Alcohols
| Resolving Agent | Solvent | Diastereomeric Excess (d.e.) | Yield | Reference Compound |
| L-(+)-Tartaric Acid | Methanol | >95% | 40-50% (single crop) | Valinol derivative |
| (-)-Dibenzoyl-L-tartaric acid | Ethanol/Water | >98% | 35-45% (single crop) | Phenylglycinol |
Table 2: Representative Performance of Chiral HPLC for Amino Alcohol Separation
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference Compound |
| Chiralcel® OD-H | n-Hexane/Isopropanol/DEA (90:10:0.1) | > 2.0 | 1.5 | D-Valinol |
| Crownpak® CR(+) | Aqueous perchloric acid (pH 2.0)/Methanol | > 1.5 | 1.3 | Amino Alcohols |
Visualizations
Caption: Workflow for diastereomeric salt crystallization.
Caption: Workflow for chiral chromatography analysis.
Caption: Troubleshooting logic for chiral chromatography.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. unifr.ch [unifr.ch]
- 3. pharmtech.com [pharmtech.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. benchchem.com [benchchem.com]
- 13. fagg-afmps.be [fagg-afmps.be]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination Following D-Valinamide Resolution
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. This guide provides a comprehensive comparison of methodologies for assessing the enantiomeric purity of a racemic carboxylic acid after resolution using D-Valinamide, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC) analysis.
The resolution of a racemic mixture is a crucial process in stereochemistry for separating enantiomers.[1] A widely employed method is chemical resolution, which involves the use of a chiral resolving agent to convert the enantiomers into diastereomers.[1][2] These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.[3] D-Valinamide, derived from the natural amino acid D-valine, serves as an effective chiral resolving agent for acidic compounds like carboxylic acids by forming diastereomeric salts.[4]
This guide will compare the use of D-Valinamide with an alternative resolving agent, (R)-1-phenylethylamine, and detail the subsequent chiral HPLC analysis for determining the enantiomeric excess of the resolved acid. Furthermore, an alternative analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, will be presented as a point of comparison to HPLC.
Comparison of Chiral Resolving Agents
The choice of a chiral resolving agent is critical for the successful separation of enantiomers. The ideal agent should form diastereomeric salts with a significant difference in solubility, allowing for efficient separation through fractional crystallization.
| Resolving Agent | Racemic Compound Class | Principle of Resolution | Advantages | Disadvantages |
| D-Valinamide | Carboxylic Acids (e.g., NSAIDs) | Forms diastereomeric amide salts with differing solubilities.[4] | Derived from a natural amino acid, often providing good crystallinity of the diastereomeric salts. | May require careful optimization of solvent and temperature for effective crystallization. |
| (R)-1-phenylethylamine | Carboxylic Acids | Forms diastereomeric ammonium salts with differing solubilities.[1][5] | Widely available and has a proven track record for resolving a broad range of acidic compounds.[6] Can be used for a variety of carboxylic acids.[7] | The efficiency of resolution can be highly dependent on the specific substrate and solvent system. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for the resolution of a racemic carboxylic acid (e.g., Ibuprofen) using D-Valinamide, followed by chiral HPLC analysis.
Protocol 1: Enantiomeric Resolution of Racemic Ibuprofen using D-Valinamide
1. Diastereomeric Salt Formation:
-
Dissolve racemic Ibuprofen (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve D-Valinamide (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the D-Valinamide solution to the Ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
2. Fractional Crystallization:
-
Collect the precipitated crystals of the diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the carboxylic acid and the amine of the D-Valinamide.
-
Extract the liberated, enantiomerically enriched Ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the resolved Ibuprofen.
Protocol 2: Chiral HPLC Analysis of Resolved Ibuprofen
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column is often effective for profen-class drugs.[2]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) is typically used. A common starting ratio is 90:10:0.1 (v/v/v) of n-hexane:isopropanol:TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the resolved Ibuprofen in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Alternative Method: NMR Spectroscopy for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, NMR spectroscopy offers a rapid alternative for determining enantiomeric excess, particularly when a suitable chiral solvating agent (CSA) is available.[8]
Protocol 3: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve a known amount of the resolved carboxylic acid and a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The chiral solvating agent will form transient diastereomeric complexes with the enantiomers of the carboxylic acid, leading to separate, distinguishable peaks for specific protons (e.g., the α-proton) of each enantiomer in the NMR spectrum. The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.
Performance Comparison: Chiral HPLC vs. Chiral NMR
| Feature | Chiral HPLC | Chiral NMR with CSA |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals.[8] |
| Sensitivity | High, especially with UV or fluorescence detectors. | Generally lower than HPLC. |
| Sample Throughput | Lower, due to chromatographic run times. | Higher, as spectra can be acquired relatively quickly. |
| Method Development | Can be time-consuming to find the optimal column and mobile phase. | Requires screening for an effective chiral solvating agent. |
| Quantitative Accuracy | Excellent with proper integration. | Good, but can be affected by peak overlap. |
| Sample Recovery | Non-destructive, sample can be collected after detection. | Non-destructive. |
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key stages of enantiomeric resolution and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Chiral Resolving Agents: (R)-1-phenylethylamine versus D-Valinamide Hydrochloride
In the realm of stereochemistry and pharmaceutical development, the separation of racemic mixtures into their constituent enantiomers is a critical process. This is often achieved through the use of chiral resolving agents, which form diastereomeric complexes with the enantiomers, allowing for their separation based on differential physical properties. This guide provides a comparative overview of two such agents: the well-established (R)-1-phenylethylamine and the less documented D-Valinamide hydrochloride.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind the resolving action of agents like (R)-1-phenylethylamine involves the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts exhibit different solubilities, melting points, and spectroscopic properties, which enables their separation.
Caption: Workflow for Chiral Resolution of a Racemic Acid.
Quantitative Data Comparison
Due to the limited availability of data for this compound, a direct quantitative comparison is not feasible. The following table summarizes typical performance metrics for (R)-1-phenylethylamine in the resolution of a representative racemic acid, 4-chloromandelic acid.
| Resolving Agent | Racemic Compound | Diastereomeric Excess (d.e.) of Less Soluble Salt | Yield of Less Soluble Salt | Reference |
| (R)-1-phenylethylamine | 4-Chloromandelic Acid | >95% (after recrystallization) | 40-50% (initial crystallization) | General literature values |
| This compound | Not Available | Not Available | Not Available | - |
Experimental Protocols
General Protocol for Chiral Resolution using (R)-1-phenylethylamine
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using (R)-1-phenylethylamine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials:
-
Racemic carboxylic acid
-
(R)-1-phenylethylamine
-
Suitable solvent (e.g., ethanol, methanol, isopropanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent.
-
Add an equimolar amount of (R)-1-phenylethylamine to the solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomer:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The diastereomeric purity of the crystals can be improved by recrystallization.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomeric salt in water and acidify with HCl until the salt dissolves.
-
Extract the liberated carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step is made basic with NaOH.
-
The liberated (R)-1-phenylethylamine can be extracted with an organic solvent, dried, and distilled for reuse.
-
Caption: Decision Pathway for Selecting a Chiral Resolving Agent.
Concluding Remarks
(R)-1-phenylethylamine remains a robust and well-documented chiral resolving agent, particularly for racemic carboxylic acids. Its commercial availability and the extensive body of literature detailing its use make it a reliable choice for researchers in drug development and organic synthesis.
While this compound's potential as a resolving agent is intriguing, the current lack of published data on its efficacy and experimental protocols prevents a direct comparison. The utility of related compounds like D-Valinol suggests that amino acid-derived resolving agents can be effective, and further research into this compound could reveal it to be a valuable tool for chiral separations. For professionals in the field, the selection of a resolving agent will continue to depend on the specific substrate and the availability of established methods.
A Comparative Guide to Chiral Resolving Agents for Amines: Mandelic Acid versus D-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amines into their constituent enantiomers is a critical process in the synthesis of pharmaceuticals and other fine chemicals, where stereochemistry often dictates biological activity. This guide provides a detailed comparison of two chiral resolving agents: the well-established mandelic acid and the potential, yet less documented, D-valinamide hydrochloride. The comparison is based on the established principles of diastereomeric salt formation and available experimental data.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method for separating enantiomers of a racemic amine involves the use of a chiral resolving agent, which is an enantiomerically pure acid or base. The reaction between the racemic amine and the chiral resolving agent forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The fundamental steps of this process are:
-
Salt Formation: Reaction of the racemic amine with an enantiomerically pure resolving agent to form diastereomeric salts.
-
Fractional Crystallization: Separation of the diastereomeric salts based on their differential solubility in a suitable solvent.
-
Liberation of the Enantiomer: Recovery of the desired amine enantiomer from the isolated diastereomeric salt by treatment with a base.
Mandelic Acid: A Proven Resolving Agent
Mandelic acid is a widely used and effective chiral resolving agent for a variety of amines. Its aromatic ring and carboxylic acid functionality allow for the formation of crystalline diastereomeric salts with amines, often with significant differences in solubility.
Quantitative Data for Amine Resolution using Mandelic Acid
The following table summarizes experimental data from the literature for the resolution of various amines using mandelic acid.
| Amine Resolved | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) (%) | Reference |
| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic acid | Ethyl acetate / Diethyl ether | 74 (salt) | >99 (ee) | [1] |
| D,L-alpha-phenethylamine | D(-)-Mandelic acid | Water / Toluene | 75-80 (overall) | >95 (ee) | [1] |
| (rac)-phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | 85 (ee) | [1] |
Experimental Protocol for the Resolution of (±)-1-Phenylethylamine with D-(-)-Mandelic Acid
This protocol is adapted from established procedures for the resolution of racemic amines.
Materials:
-
Racemic (±)-1-phenylethylamine
-
D-(-)-Mandelic acid
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-phenylethylamine (1.0 equivalent) in methanol in a flask.
-
In a separate flask, dissolve D-(-)-mandelic acid (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the mandelic acid solution to the amine solution with constant stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add 1 M NaOH solution dropwise while stirring until the salt completely dissolves and the solution is basic (pH > 11).
-
-
Extraction and Purification:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.
-
This compound: A Potential Alternative
While this compound is a commercially available chiral compound, a thorough search of the scientific literature did not yield specific experimental data or established protocols for its use as a classical resolving agent for amines via diastereomeric salt formation. It is more commonly documented as a chiral derivatizing agent for analytical purposes.
Theoretically, as a chiral primary amine salt, this compound possesses the necessary functionalities to act as a resolving agent for racemic carboxylic acids. However, its application for the resolution of racemic amines would be unconventional, as it is itself a chiral amine derivative. For resolution of a racemic amine, a chiral acid is typically employed.
Should a researcher wish to explore the potential of the corresponding free base, D-valinamide, or other amino acid amides for specialized applications in amine resolution, the general principles of diastereomeric salt formation would still apply. The selection of an appropriate resolving agent is often empirical, and the effectiveness of D-valinamide or its derivatives would depend on the specific amine substrate and the ability to form diastereomeric complexes with differing solubilities.
Conclusion
Mandelic acid is a well-documented and effective resolving agent for a wide range of amines, with established protocols and predictable performance. In contrast, the use of this compound as a classical resolving agent for amines is not supported by available experimental data in the scientific literature. While the principles of chiral resolution are universal, the efficacy of a particular resolving agent is highly dependent on the specific substrate and experimental conditions. For researchers and professionals in drug development, mandelic acid remains a reliable choice for amine resolution. The exploration of novel resolving agents like D-valinamide would require empirical investigation to establish their utility and effectiveness.
References
A Researcher's Guide to Diastereomeric Ratio Determination by NMR Spectroscopy: A Comparative Analysis Featuring D-Valinamide Derivatives
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of diastereomeric ratios is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides a comprehensive comparison of NMR-based methods for determining diastereomeric ratios, with a special focus on the application of D-Valinamide-derived chiral derivatizing agents.
The Principle of Chiral Recognition in NMR
Enantiomers, being mirror images, are indistinguishable in an achiral environment, thus producing identical NMR spectra. To resolve them by NMR, a chiral environment must be introduced to form diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the diastereomeric ratio of the sample. This can be achieved through two primary approaches: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs) interact non-covalently with the analyte to form transient diastereomeric complexes. This method is advantageous as it is non-destructive and requires simple sample preparation. However, the induced chemical shift differences (Δδ) can be small, often necessitating high-field NMR spectrometers for adequate resolution.
Chiral Derivatizing Agents (CDAs) , on the other hand, react covalently with the analyte to form stable diastereomers. This approach typically results in larger and more easily detectable chemical shift differences. A notable example of a CDA is Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA), a derivative of D-Valinamide and an analogue of the well-known Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[1][2][3].
D-Valinamide in Chiral Derivatization: A Closer Look at D-FDVA
D-Valinamide itself is not typically used directly as a chiral solvating agent. Instead, its derivative, D-FDVA, serves as an effective chiral derivatizing agent, particularly for primary and secondary amines, including amino acids[3][4][5]. The reaction involves the nucleophilic aromatic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte. The resulting diastereomeric derivatives can then be readily analyzed by NMR spectroscopy.
The choice between D-FDVA and its L-enantiomer, L-FDVA, or other Marfey's reagent analogues, can influence the elution order in chromatography and the specific chemical shifts in NMR, providing flexibility in analysis[1].
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent in NMR spectroscopy is primarily assessed by the magnitude of the induced chemical shift difference (Δδ) between the signals of the two diastereomers. A larger Δδ value indicates better separation and more accurate integration.
| Chiral Resolving Agent (Class) | Analyte | Observed Proton | Typical Δδ (ppm) | Reference/Notes |
| D-FDVA (CDA) | Amino Acids | α-H of amino acid derivative | 0.05 - 0.20 | Data inferred from similar Marfey's reagents. Actual values are analyte-dependent. |
| Marfey's Reagent (FDAA) (CDA) | Amino Acids | α-H of amino acid derivative | 0.05 - 0.25 | [1] |
| Mosher's Acid (MTPA-Cl) (CDA) | Alcohols, Amines | Protons α to the chiral center | 0.10 - 0.50+ | A widely used and effective CDA. |
| (R)-(-)-Mandelic Acid (CSA) | α-Phenylethylamine | Methyl protons | ~0.03 | CSAs generally induce smaller shifts. |
| Pirkle's Alcohol (CSA) | Various | Aromatic or methoxy protons | 0.02 - 0.10 | A classic example of a chiral solvating agent. |
Note: The effectiveness of a chiral resolving agent is highly dependent on the specific analyte, the solvent used, the temperature, and the concentration. The values presented are indicative and should be used as a general guide.
Experimental Protocols
Protocol 1: Diastereomeric Ratio Determination of a Chiral Amine using D-FDVA
This protocol outlines the procedure for the derivatization of a chiral primary amine with Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) and subsequent analysis by ¹H NMR.
Materials:
-
Racemic or diastereomerically enriched amine analyte
-
Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA)[3]
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Derivatization:
-
In a small vial, dissolve approximately 5 mg of the amine analyte in 200 µL of acetone.
-
Add 40 µL of 1 M NaHCO₃ solution.
-
Add a solution of ~1.2 equivalents of D-FDVA in 200 µL of acetone.
-
Heat the mixture at 40°C for 1 hour with gentle shaking.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 20 µL of 2 M HCl to quench the reaction.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
-
NMR Sample Preparation:
-
Dissolve the dried residue in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (a higher field, e.g., 400 MHz or above, is recommended for better resolution).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the stereocenter of the original amine are often good candidates.
-
Carefully integrate the selected pair of signals.
-
The diastereomeric ratio is the ratio of the integral values.
-
Protocol 2: Diastereomeric Ratio Determination using a Chiral Solvating Agent (General Protocol)
Materials:
-
Diastereomeric mixture of the analyte
-
Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid)
-
Deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent to the tube. The optimal ratio may need to be determined empirically.
-
Add 0.6-0.7 mL of a suitable deuterated solvent.
-
Gently vortex or shake the tube to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. It is often useful to acquire spectra at different temperatures to optimize the resolution of the diastereomeric signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals to determine the diastereomeric ratio.
-
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principles of chiral recognition in NMR.
Caption: Workflow for d.r. determination using D-FDVA.
References
- 1. Nα-(2,4-二硝基-5-氟苯基)-L-缬氨酰胺 derivatization grade (chiral), LiChropur™, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. kbfi.ee [kbfi.ee]
- 3. Nα-(2,4-二硝基-5-氟苯基)-D-缬氨酰胺 derivatization grade (chiral), LiChropur™, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scbt.com [scbt.com]
A Comparative Guide to the Recyclability and Reuse of D-Valinamide Hydrochloride in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are indispensable tools in this endeavor, guiding stereoselective transformations to yield the desired enantiomer. However, the economic and environmental viability of a synthetic route is critically dependent on the ability to recover and reuse these often-expensive chiral molecules. This guide provides a comparative assessment of the recyclability and reuse of D-Valinamide hydrochloride, a readily available chiral auxiliary derived from the amino acid D-valine. Due to a lack of extensive, direct experimental data on the recycling of this compound in the public domain, this comparison is made against well-documented alternatives, drawing upon established principles of chiral auxiliary recovery.
The Principle of Chiral Auxiliary Recycling
A chiral auxiliary operates by temporarily bonding to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary must be cleaved from the product and recovered in high yield and purity to be economically viable for large-scale applications. The efficiency of this cleavage and recovery process is a key performance indicator for any chiral auxiliary.
This compound: A Profile
This compound is an amide derivative of the amino acid D-valine. Its use as a chiral auxiliary typically involves the formation of an amide or imine linkage with the substrate. The core challenge in its recycling lies in the selective cleavage of this bond to liberate the chiral product and the auxiliary, followed by an efficient separation and purification process.
While specific, quantitative data on the recycling of this compound is scarce, the general principles of amide bond cleavage and the recovery of amino acid-derived auxiliaries can be applied. The recovery of the auxiliary is contingent on the successful cleavage of the amide bond, which can be achieved under acidic or basic conditions, or through enzymatic methods.[1]
Comparison of Recyclability: this compound vs. Alternatives
To provide a practical assessment, we compare the theoretical recyclability of this compound with established chiral auxiliaries for which experimental data are available.
| Chiral Auxiliary | Linkage to Substrate | Cleavage Method | Reported Recovery Yield | Key Considerations |
| This compound | Amide / Imine | Acidic/Basic Hydrolysis, Enzymatic Cleavage | Not widely reported | Recovery depends on the stability of the desired product to cleavage conditions. The hydrochloride salt form may require neutralization prior to reuse. |
| Ellman's Auxiliary (tert-Butanesulfinamide) | Sulfinamide | Mild acidic conditions (e.g., HCl in protic solvent) | High | Both enantiomers are commercially available. The sulfinamide linkage is readily cleaved under mild conditions.[2][3] |
| Evans' Oxazolidinones | Amide | Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiBH₄) | >90% | High recovery yields are well-documented. The choice of cleavage method can be tailored to the desired product (acid, alcohol, or aldehyde). |
| Pseudoephedrine | Amide | Acidic or Basic Hydrolysis, Reductive Cleavage | High | Derived from a natural product, making it a cost-effective option. Can be recovered efficiently. |
Experimental Protocols for Chiral Auxiliary Recovery
Proposed General Protocol for this compound Recovery
-
Amide Bond Cleavage: The product-auxiliary conjugate is subjected to hydrolysis.
-
Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 6 M) is a common method. The reaction progress is monitored by techniques like TLC or HPLC.
-
Basic Hydrolysis: Treatment with a strong base like NaOH or KOH in a suitable solvent can also effect cleavage.
-
-
Workup and Extraction:
-
Following cleavage, the reaction mixture is cooled and neutralized.
-
A liquid-liquid extraction is performed to separate the chiral product from the aqueous layer containing the protonated D-Valinamide.
-
-
Isolation and Purification:
-
The aqueous layer is basified to deprotonate the D-Valinamide.
-
The free D-Valinamide is then extracted into an organic solvent.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The recovered D-Valinamide can be further purified by recrystallization or chromatography if necessary. The hydrochloride salt can be regenerated by treatment with HCl.
-
Established Protocol for Ellman's Auxiliary Recovery[2]
-
Cleavage of the Sulfinamide: The N-sulfinyl imine or amine product is dissolved in a protic solvent like methanol.
-
Acidification: A solution of HCl in the same solvent is added, and the mixture is stirred at room temperature.
-
Precipitation: Diethyl ether is added to precipitate the primary amine hydrochloride salt.
-
Separation: The precipitated product is collected by filtration. The filtrate contains the tert-butanesulfinamide auxiliary.
-
Isolation: The solvent from the filtrate is evaporated to recover the chiral auxiliary, which can often be used in subsequent reactions without further purification.
Visualizing the Workflow
To illustrate the logical flow of a typical chiral auxiliary recycling process, the following diagram is provided.
Signaling Pathway for Stereochemical Induction
The mechanism by which a chiral auxiliary directs stereochemistry often involves the formation of a rigid transition state that favors one stereochemical outcome over the other. For an amino acid-derived auxiliary like D-Valinamide, this can be conceptualized as follows:
Conclusion
The recyclability of a chiral auxiliary is a critical parameter in the development of sustainable and cost-effective synthetic processes. While this compound is an attractive chiral auxiliary due to its origin from a readily available amino acid, the lack of published, quantitative data on its recovery and reuse presents a challenge for its widespread industrial application.
In contrast, alternatives such as Ellman's auxiliary and Evans' oxazolidinones have well-documented, high-yielding recycling protocols, making them reliable choices for scalable asymmetric synthesis. Future research focused on optimizing and quantifying the recovery of this compound would be highly valuable to the scientific community. Such studies would enable a more direct and evidence-based comparison, potentially positioning this compound as a more competitive and sustainable option in the chiral synthesis toolbox. Researchers considering this compound should factor in the need for in-house development and validation of a robust recycling process.
References
A Comparative Guide to Chiral Auxiliaries: Benchmarking D-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of asymmetric transformations. This guide provides an objective comparison of D-Valinamide hydrochloride against a panel of widely used and well-characterized chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol.
While this compound, derived from the readily available amino acid D-valine, presents a structurally simple and potentially cost-effective option, a comprehensive review of scientific literature reveals a notable absence of its application as a common chiral auxiliary in widely practiced asymmetric reactions such as alkylations, aldol additions, or Diels-Alder reactions. This guide, therefore, serves to benchmark this compound's potential against the established performance of these common auxiliaries, for which a wealth of experimental data exists.
Performance Comparison of Common Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (de) or enantiomeric excess (ee), and to provide the desired product in high chemical yield. The following tables summarize the performance of Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol in key asymmetric transformations.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Yield (%) |
| Evans' Oxazolidinone (Valine-derived) | N-Propionyloxazolidinone | Benzyl bromide | >99% de | 90-95 |
| Pseudoephedrine | N-Propionylpseudoephedrine | Benzyl bromide | >99:1 dr | 95 |
| This compound | N-Acyl-D-Valinamide (Hypothetical) | Alkyl Halide | Data not available | Data not available |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| Evans' Oxazolidinone (Valine-derived) | N-Propionyloxazolidinone | Isobutyraldehyde | >99% de | 80 |
| Pseudoephedrine | N-Acylpseudoephedrine | Various | Good to excellent (data varies) | Good to excellent (data varies) |
| This compound | N-Acyl-D-Valinamide (Hypothetical) | Aldehyde | Data not available | Data not available |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (de) | Yield (%) |
| 8-Phenylmenthol | Acrylate | Cyclopentadiene | 99% de | 89 |
| Evans' Oxazolidinone | N-Acryloyl-oxazolidinone | Cyclopentadiene | >98% de | 81-95 |
| This compound | N-Acryloyl-D-Valinamide (Hypothetical) | Diene | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of asymmetric syntheses. Below are representative protocols for key reactions utilizing common chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone, a widely used method for the synthesis of chiral carboxylic acids.
1. Acylation of the Chiral Auxiliary:
-
To a solution of the (R)-4-isopropyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is slowly added n-butyllithium (1.05 equiv.).
-
After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-acyloxazolidinone.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added dropwise.
-
The resulting enolate solution is stirred for 30 minutes at -78 °C.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added, and the reaction is stirred for several hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.
-
The mixture is stirred until the reaction is complete.
-
The chiral auxiliary can be recovered, and the desired enantiomerically enriched carboxylic acid is isolated after an appropriate workup.
Protocol 2: Asymmetric Alkylation using Pseudoephedrine as a Chiral Auxiliary
This method, developed by Myers, is highly effective for the synthesis of chiral carboxylic acids, alcohols, and ketones.
1. Amide Formation:
-
(1S,2S)-(+)-Pseudoephedrine (1.0 equiv.) is dissolved in dichloromethane (DCM).
-
Triethylamine (1.5 equiv.) is added, and the solution is cooled to 0 °C.
-
The acyl chloride (e.g., propionyl chloride, 1.1 equiv.) is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The reaction is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration to afford the pseudoephedrine amide.
2. Diastereoselective Alkylation:
-
A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) and the pseudoephedrine amide (1.0 equiv.) in anhydrous THF is cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.05 equiv.) is added slowly to form the enolate.
-
After stirring for a period, the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) is added.
-
The reaction is maintained at low temperature until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.
3. Auxiliary Cleavage:
-
The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Alternatively, reduction with a suitable hydride reagent can afford the chiral alcohol or aldehyde. The pseudoephedrine auxiliary can be recovered.
Visualizing the Logic of Asymmetric Synthesis
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the fundamental steps involved in utilizing a chiral auxiliary to achieve asymmetric induction.
Determining Absolute Stereochemistry in D-Valinamide Mediated Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in drug development, the use of chiral auxiliaries is a cornerstone of asymmetric synthesis. D-amino acids and their derivatives, such as D-valinamide, offer a readily available source of chirality. This guide provides an objective comparison of the methods used to determine the absolute configuration of products synthesized using D-valine derived chiral auxiliaries, with a focus on D-valinamide, and contrasts their performance with other common chiral auxiliaries. Experimental data, detailed protocols for stereochemical determination, and workflow visualizations are presented to aid researchers in selecting appropriate methods for their synthetic challenges.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts on a reaction, typically an alkylation or aldol reaction, and the overall yield of the desired product. While D-valinamide itself is less commonly cited in the literature as a primary chiral auxiliary compared to its corresponding amino alcohol, D-valinol, we can infer its potential performance based on the behavior of closely related D-valine derivatives, such as the D-valinol-derived oxazolidinone. The bulky isopropyl group of valine derivatives is crucial for effective steric shielding of one face of the reactive intermediate, leading to high diastereoselectivity.
Below is a comparative summary of the performance of a D-valinol-derived auxiliary against other widely used chiral auxiliaries in asymmetric alkylation and aldol reactions.
Table 1: Asymmetric Alkylation of Propionyl Amides/Imides
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzyl bromide | 90-95 | >99% d.e. |
| Evans' Auxiliary ((4S)-4-benzyl-2-oxazolidinone) | Benzyl bromide | 90-95 | >99% d.e. |
| (1R,2R)-Pseudoephedrine | Benzyl bromide | 80-90 | >98% d.e. |
| Oppolzer's Camphorsultam | Methyl iodide | >90 | >99% d.e. |
Data is compiled from various literature sources for representative reactions.
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | 80 | >99:1 |
| Evans' Auxiliary ((4S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | 85 | >99:1 |
| Oppolzer's Camphorsultam | Benzaldehyde | 85-95 | >95:5 |
Data is compiled from various literature sources for representative reactions.
Determination of Absolute Configuration: Key Experimental Protocols
Once a diastereoselective reaction is complete and the chiral auxiliary is cleaved, determining the absolute configuration of the newly formed stereocenter is a critical step. The following are detailed methodologies for the most common and reliable techniques.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the definitive method for determining the absolute configuration of a crystalline compound.[1] It provides an unambiguous 3D structure of the molecule.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the enantiomerically pure product are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). For molecules that do not crystallize well on their own, derivatization to introduce groups that promote crystallization may be necessary.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[2] The presence of a "heavy" atom (e.g., bromine, sulfur, or a metal) in the molecule enhances this effect, making the assignment more reliable. The Flack parameter is a key value in the refinement process; a value close to 0 for a given stereochemical assignment indicates the correct absolute configuration.[2]
NMR Spectroscopy: Mosher's Ester Analysis
For non-crystalline compounds or when X-ray crystallography is not feasible, Mosher's ester analysis is a powerful NMR-based technique to determine the absolute configuration of chiral secondary alcohols and amines.[3][4][5]
Experimental Protocol:
-
Derivatization: The chiral alcohol (or amine) of unknown configuration is reacted with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride or another suitable MTPA derivative to form two diastereomeric esters (or amides).[5]
-
NMR Spectra Acquisition: 1H NMR spectra of both diastereomeric products are carefully recorded. It is crucial to unambiguously assign the proton signals for the groups surrounding the newly formed stereocenter. 2D NMR techniques such as COSY and HSQC can aid in these assignments.[5]
-
Chemical Shift Analysis: The chemical shifts (δ) of the protons on either side of the stereocenter are compared between the (R)-MTPA ester and the (S)-MTPA ester. The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton.
-
Configuration Assignment: According to the Mosher model, the phenyl group of the MTPA moiety adopts a conformation that shields the substituents on one side of the chiral center. A consistent pattern of positive and negative Δδ values for the protons on either side of the stereocenter allows for the assignment of the absolute configuration.
Chiroptical Spectroscopy: Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6] It is a sensitive technique for determining the absolute configuration, especially when compared to theoretical calculations or known compounds.[7]
Experimental Protocol:
-
Sample Preparation: The purified, enantiomerically enriched sample is dissolved in a suitable solvent that does not absorb in the spectral region of interest. The concentration is adjusted to give an optimal absorbance (typically between 0.5 and 1.5).
-
Spectra Acquisition: The CD spectrum is recorded on a CD spectrometer over a wavelength range that covers the electronic transitions of the molecule's chromophores. The instrument measures the difference in absorbance (ΔA), which is typically converted to molar ellipticity [θ].
-
Data Analysis and Interpretation:
-
Comparison to Known Compounds: The experimental CD spectrum is compared to the published spectrum of a compound with a known absolute configuration and a similar chromophore and stereochemical environment. A mirror-image spectrum indicates the opposite absolute configuration.[7]
-
Exciton Coupling: For molecules containing two or more interacting chromophores, the sign of the Cotton effect in the CD spectrum can be used to determine the absolute stereochemistry based on exciton coupling theory.
-
Comparison to Theoretical Calculations: The experimental CD spectrum can be compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[8]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of an asymmetric synthesis project and the decision-making process for determining the absolute configuration of the final product.
Caption: General workflow for a D-valinamide mediated asymmetric synthesis.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Valinamide Hydrochloride: A Guide for Laboratory Professionals
Researchers and scientists handling D-Valinamide hydrochloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with established safety protocols.
Disposal and Safety Recommendations
Proper disposal of this compound is governed by a set of key principles that prioritize safety and regulatory compliance. The following table summarizes the primary recommendations for handling and disposing of this compound.
| Recommendation | Details | Citations |
| Regulatory Compliance | All waste materials must be disposed of in accordance with national and local regulations. It is crucial to consult with local and regional authorities regarding specific disposal requirements. | [1] |
| Container Management | Keep the chemical in its original container. Do not mix it with other waste. Uncleaned containers should be treated with the same precautions as the product itself. | |
| Personal Protective Equipment (PPE) | Always wear appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if dust is generated. | [1] |
| Spill Management | In the event of a spill, collect the material in a dry state, avoiding the generation of dust. The affected area should then be cleaned, and the collected material disposed of properly. | |
| Disposal Methods | Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. Recycling the chemical back into a process is another potential option. | [1] |
| Transport | This compound is not regulated as a dangerous good for transport under IATA-DGR and IMDG-Code. |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Pre-Disposal Assessment:
- Review the Safety Data Sheet (SDS) for this compound.
- Consult local and institutional environmental health and safety (EHS) guidelines for specific disposal requirements.
- Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.
2. Waste Collection and Storage:
- Place waste this compound in a clearly labeled, sealed container.
- Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal Procedure:
- Option 1: Chemical Incineration (Preferred Method)
- Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for incineration.
- If permissible by the disposal facility, you may be instructed to dissolve or mix the material with a combustible solvent. Follow their specific instructions carefully.
- Option 2: Hazardous Waste Landfill
- If incineration is not available, the chemical waste may need to be disposed of in a designated hazardous waste landfill. This must be arranged through a certified waste management provider.
- Option 3: Recycling
- If the material is unused and in its original sealed container, explore the possibility of recycling or redistribution through appropriate channels.[1]
4. Documentation:
- Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the disposal method used.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Valinamide Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Valinamide hydrochloride, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is crucial for minimizing risks.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended equipment to ensure your protection.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable.[3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4] |
| Respiratory Protection | Dust respirator or air-purifying respirator | Required when dusts are generated.[1][4] Ensure the respirator is NIOSH-approved or equivalent. |
| Skin and Body Protection | Laboratory coat or chemical-resistant coveralls | Long-sleeved garments provide a basic barrier.[1][3] For larger scale operations, impervious clothing may be necessary.[5] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are recommended if there is a risk of spills.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed when not in use.[1][4] Some suppliers recommend refrigeration.[2]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Use non-sparking tools for transferring the powder.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Although not classified as hazardous under major regulations, it is prudent to handle the waste as chemical waste.[1][2]
-
Disposal Method: Dispose of the waste material in accordance with local, state, and federal regulations.[1][4] One approved method is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
By implementing these safety protocols and operational plans, laboratories can ensure the well-being of their personnel and maintain a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
